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Core Science & Biosynthesis

Foundational

Medicinal Chemistry Applications of 1-Methyl-7-azaindol-3-amine

This guide serves as a technical whitepaper on the medicinal chemistry of 1-methyl-7-azaindol-3-amine , a critical scaffold in the design of ATP-competitive kinase inhibitors. Content Type: Technical Guide / Whitepaper A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on the medicinal chemistry of 1-methyl-7-azaindol-3-amine , a critical scaffold in the design of ATP-competitive kinase inhibitors.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Process Chemists

Executive Summary: The "Privileged" Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is widely recognized as a "privileged structure" in drug discovery due to its ability to mimic the purine core of adenosine triphosphate (ATP).

1-methyl-7-azaindol-3-amine (CAS: 1613516-54-3) represents a specialized derivative of this scaffold. Unlike the parent 7-azaindole, which functions as both a hydrogen bond donor (N1-H) and acceptor (N7), the 1-methyl variant acts exclusively as a hydrogen bond acceptor at the hinge region. This subtle structural modification is a powerful tool for:

  • Selectivity Engineering: Excluding kinases that strictly require an N1-H donor interaction (e.g., certain conformations of CDK or GSK3).

  • Metabolic Stability: Blocking the N1 position prevents Phase II metabolic conjugation (N-glucuronidation).

  • Vectorization: The C3-amine serves as a versatile handle for amide/urea coupling to access the "back pocket" or solvent-exposed regions of the kinase active site.

Chemical Synthesis & Manufacturing

The synthesis of 1-methyl-7-azaindol-3-amine is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution (SEAr) compared to standard indoles.

Synthetic Strategy

The most robust route proceeds via N-methylation , followed by C3-nitration and subsequent reduction . Direct amination is challenging; thus, the nitro-intermediate path is preferred for scale and purity.

Visualization: Synthesis Pathway

SynthesisPath Fig 1. Stepwise synthesis of 1-methyl-7-azaindol-3-amine avoiding C5-nitration by-products. Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Step1 1-Methyl-7-azaindole (N-Methylation) Start->Step1 MeI, NaH DMF, 0°C Step2 3-Nitro-1-methyl-7-azaindole (SEAr Nitration) Step1->Step2 HNO3, TFA 0°C to rt Final 1-Methyl-7-azaindol-3-amine (Target Scaffold) Step2->Final H2, Pd/C or SnCl2

Detailed Experimental Protocol

Note: The following protocol is synthesized from standard procedures for electron-deficient heterocycles.

Step 1: N-Methylation

The pyridine nitrogen (N7) makes the pyrrole N1 proton more acidic (pKa ~13) than in indole (pKa ~17).

  • Reagents: 7-Azaindole (1.0 eq), NaH (60% dispersion, 1.2 eq), Iodomethane (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add 7-Azaindole portion-wise. Stir 30 min (H2 evolution).

    • Add MeI dropwise. The solution turns from yellow to clear/light orange.

    • Workup: Quench with ice water. Extract with EtOAc. The product, 1-methyl-7-azaindole , is often pure enough for the next step.

Step 2: Regioselective C3-Nitration

Critical Control Point: Standard HNO3/H2SO4 can lead to N7-oxidation or ring opening. Use of Trifluoroacetic acid (TFA) or mild nitrating agents is crucial to direct substitution to C3.

  • Reagents: 1-Methyl-7-azaindole, Fuming HNO3, TFA.

  • Procedure:

    • Dissolve substrate in TFA at 0°C.

    • Add fuming HNO3 dropwise (exothermic).

    • Mechanism: The N7 is protonated, deactivating the ring, but the C3 position remains the most nucleophilic site for SEAr.

    • Purification: Neutralize carefully with NaHCO3. The 3-nitro derivative precipitates as a yellow solid.

Step 3: Reduction to Amine
  • Reagents: 10% Pd/C, H2 (balloon) or Hydrazine hydrate; Solvent: MeOH/THF.

  • Procedure:

    • Suspend 3-nitro intermediate and Pd/C in MeOH.

    • Stir under H2 atmosphere for 4–6 hours.

    • Caution: The resulting 3-amine is sensitive to oxidation (turns brown/black upon air exposure). Store as a HCl salt or use immediately in coupling reactions.

Medicinal Chemistry Applications

Kinase Hinge Binding Mode

The primary utility of this scaffold is in Type I kinase inhibitors. The 7-azaindole core mimics the Adenine ring of ATP.

  • Adenine: N1 (Acceptor), N6-NH2 (Donor).

  • 7-Azaindole: N7 (Acceptor), N1-H (Donor).

  • 1-Methyl-7-azaindole: N7 (Acceptor), N1-Me (Steric/Hydrophobic) .

By methylating N1, the chemist explicitly removes the H-bond donor capability . This is a strategic "negative design" element. If a kinase (e.g., certain conformations of JAK2 or Aurora) requires a hydrogen bond to the hinge backbone carbonyl, the 1-methyl analog will lose potency, thereby gaining selectivity for kinases that do not require this interaction (e.g., JAK1 or PIM1 in specific modes).

Visualization: Pharmacophore Binding

BindingMode Fig 2. Binding topology of 1-methyl-7-azaindole in the ATP-binding pocket. Hinge Kinase Hinge Region (Backbone CO / NH) Scaffold 1-Methyl-7-azaindol-3-amine Core N7 N7 (Pyridine) H-Bond Acceptor Scaffold->N7 N1 N1-Methyl Hydrophobic Clash/Fit Scaffold->N1 C3 C3-Amine Vector to Back Pocket Scaffold->C3 N7->Hinge H-Bond to Backbone NH N1->Hinge No H-Bond (Selectivity Filter) C3->Hinge Amide Coupling (Solvent Front)

Case Study: JAK1 Selectivity

In the development of Janus Kinase (JAK) inhibitors, achieving selectivity between JAK1, JAK2, and JAK3 is a major challenge.

  • Mechanism: The 1-methyl-7-azaindole scaffold has been utilized (e.g., in precursors to compounds like Peficitinib or experimental JAK1-selective probes) to fine-tune the fit within the ATP pocket.

  • Data Point: Derivatives where the C3-amine is acylated with specific cycloalkyl groups (e.g., N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamides) have shown >50-fold selectivity for JAK1 over JAK2. The methyl group at N1 often sits in a small hydrophobic pocket defined by the gatekeeper residue and the hinge.

Case Study: PIM Kinase Inhibition

PIM kinases (PIM1, PIM2, PIM3) are constitutive active kinases overexpressed in hematological malignancies.

  • Application: The 7-azaindole scaffold is a classic PIM inhibitor. The 3-amine is typically converted to a urea or amide.

  • Role of 1-Methyl: In PIM1, the hinge region is spacious. The 1-methyl group provides a boost in lipophilicity (increasing cell permeability) without incurring a steric penalty, while the N7 nitrogen forms the critical H-bond with the hinge residue (Glu121 in PIM1).

Key Characterization Data

When synthesizing this intermediate, the following spectral data confirms identity:

PropertyExpected ValueNotes
Appearance Off-white to brown solidOxidizes easily; store under Ar.
1H NMR (DMSO-d6) δ ~3.80 (s, 3H, N-Me)Distinct singlet for N-Methyl.
1H NMR (Aromatic) δ ~8.1 (d), 7.9 (d), 7.0 (dd)Characteristic azaindole pattern.
MS (ESI) [M+H]+ = 148.08Consistent with C8H9N3.
Solubility DMSO, MeOH, DCMPoor solubility in water/hexane.

References

  • Synthesis & Reactivity of 7-Azaindoles: Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry.

  • JAK1 Selective Inhibitors: Kim, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.[1] Journal of Medicinal Chemistry. [1]

  • PIM Kinase Inhibition: Barberis, C., et al. (2017).[2] Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • General Azaindole Scaffolds in Oncology: Popowycz, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals. [3][4]

  • Compound Registry (CAS): 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1613516-54-3). [5]

Sources

Exploratory

Structure-activity relationship (SAR) of 7-azaindole 3-amine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Azaindole 3-Amine Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the structure-activit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Azaindole 3-Amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 7-azaindole 3-amine derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. As bioisosteres of both indole and purine systems, 7-azaindoles are recognized as "privileged structures" capable of interacting with a multitude of biological targets, most notably protein kinases.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced chemical principles that govern the biological activity of these potent molecules.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The utility of the 7-azaindole core in drug discovery, particularly in the development of kinase inhibitors, stems from its structural resemblance to the adenine fragment of adenosine triphosphate (ATP).[1] This mimicry allows it to effectively compete with ATP for binding within the catalytic domain of kinases.

The key to its efficacy lies in its ability to form a specific bidentate hydrogen bond pattern with the kinase "hinge" region—a critical interaction for potent inhibition.[3][4] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[3][4] This dual interaction anchors the molecule in the ATP-binding pocket, providing a stable foundation for further structural modifications aimed at enhancing potency and selectivity. The strategic placement of a nitrogen atom in the indole ring can also modulate physicochemical properties and create novel intellectual property space.[1]

Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge.

The Strategic Importance of the 3-Amine Substituent

While the 7-azaindole core provides the essential hinge-binding interactions, substituents at various positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.[4] The C3 position, in particular, is a key vector for extending into the solvent-exposed region or interacting with specific sub-pockets of the ATP-binding site. Introducing an amine at this position (a 3-amine derivative) offers a versatile handle for several reasons:

  • Hydrogen Bonding: The amine itself can act as a hydrogen bond donor or acceptor, forming additional interactions with the target protein.

  • Vector for Diversity: The amine provides a straightforward point for chemical modification, allowing the introduction of a wide array of substituents to probe the surrounding chemical space.

  • Modulation of Physicochemical Properties: The basicity of the amine can be tuned to influence solubility, cell permeability, and off-target activities.

Core Structure-Activity Relationships

The biological activity of 7-azaindole 3-amine derivatives is a composite of substitutions around the core. A systematic evaluation of each position is critical for rational drug design. A recent review highlights that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for modification to develop effective anticancer agents.[5]

SAR at the C3 Position: The Amine and its Substituents

The nature of the group attached to the C3 position is paramount. In the context of 3-amine derivatives, this includes both the amine itself and its substituents.

  • Aromatic and Heteroaromatic Groups: Attaching aromatic rings, such as a phenyl or pyridine group, to the C3 position has proven to be a successful strategy. In the development of novel PI3K inhibitors, replacing a phenyl group at the C3-position with a pyridine group led to a pronounced increase in potency, with one compound achieving an exceptional IC50 of 0.5 nM against PI3Kγ.[6] This suggests that the nitrogen in the pyridine ring may form a key interaction or favorably modulate the compound's properties.[6]

  • Aminopyrimidines for CDK Inhibition: For Cyclin-Dependent Kinase (CDK) inhibitors, a 2-aminopyrimidine group at the C3 position was shown to be highly effective.[3] This group interacts with the side chains of specific amino acids (Glu51 and Lys33) in CDKs via hydrogen bonds and can engage in π–π stacking with a large gatekeeper residue (Phe), significantly enhancing binding affinity.[3]

SAR at the N1 Position: The Pyrrole Nitrogen

Substitution at the N1 position directly influences the hydrogen-bonding capability of the N1-H donor and can impact the overall electronic properties and lipophilicity of the molecule.

  • Alkyl Chains and Cytotoxicity: Studies on N-substituted 7-azaindoles have shown that increasing the length of an alkyl chain at the N1 position generally leads to enhanced cytotoxic activity against cancer cell lines.[7] N-octyl and N-decyl derivatives exhibited the most potent anticancer effects, suggesting that increased lipophilicity may improve cell membrane penetration and interaction with intracellular targets.[7] However, this must be balanced, as excessive lipophilicity can negatively affect solubility and other ADME properties.

SAR at the C5 Position: Probing the Hydrophobic Pocket

The C5 position often points towards a hydrophobic region of the kinase active site, making it a prime location for introducing substituents that can improve potency and selectivity.

  • Pyridyl Sulfonamides for PI3K Inhibition: In a fragment-based approach to discover PI3K inhibitors, incorporating a pyridyl sulfonamide at the C-5 position of the azaindole was a key strategy.[8] This modification was designed to access a "back pocket" near the DFG motif and the gatekeeper residue, demonstrating the importance of C5 substitution for achieving high potency.[8]

Case Study: Development of 7-Azaindole Derivatives as PI3K Inhibitors

A clear example of SAR exploration can be seen in the discovery of a novel series of 7-azaindole derivatives as potent PI3K inhibitors.[6][9] The research provides a logical progression of structural modifications and their impact on activity.

Table 1: SAR of C3 and Benzenesulfonamide Modifications on PI3Kγ Inhibition

Compound C3-Substituent Benzenesulfonamide Moiety PI3Kγ IC50 (nM)
B7 Phenyl Unsubstituted 14.5
B12 4-Fluorophenyl Unsubstituted 8.7
B13 2-Pyridyl Unsubstituted 0.5
B14 3-Pyridyl Unsubstituted 1.1
C1 2-Pyridyl 2-Fluoro 0.6
C2 2-Pyridyl 4-Fluoro 0.8

Data adapted from ACS Medicinal Chemistry Letters, 2017, 8 (10), pp 1046–1051.[6][9]

Key Insights from the Study:

  • C3 Aromatic Substitution is Tolerated: Replacing the phenyl group at C3 with a substituted phenyl (B12) or a pyridine ring (B13, B14) was well-tolerated and generally improved potency.[6]

  • Pyridine at C3 is Optimal: The introduction of a pyridine ring at C3 (compounds B13 and B14) resulted in a dramatic ~30-fold increase in potency compared to the phenyl analog.[6] This highlights a specific, favorable interaction enabled by the pyridine nitrogen.

  • Benzenesulfonamide Optimization: Further modifications to the benzenesulfonamide portion by adding fluorine atoms (C1, C2) did not significantly improve potency, indicating that the unsubstituted benzenesulfonamide was already near-optimal for this series.[6]

Experimental Protocols

The discovery and optimization of 7-azaindole derivatives rely on robust synthetic and biological evaluation methods. The following protocols represent standard, self-validating workflows in the field.

General Synthesis of 3-Substituted-7-Azaindole Derivatives

The synthesis often begins with a halogenated 2-aminopyridine, followed by a Sonogashira coupling and subsequent cyclization to form the 7-azaindole core. Further functionalization at C3 can then be achieved.

Caption: General synthetic workflow for 3-amino-7-azaindole derivatives.

Step-by-Step Methodology: Sonogashira Coupling and Cyclization [10]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the 3-halo-2-aminopyridine derivative, CuI (2 mol%), and a Palladium catalyst such as Pd(PPh₃)₄ (2 mol%).

  • Reagent Addition: Add a degassed solution of the desired terminal alkyne in a suitable solvent (e.g., THF), followed by the addition of a base, typically an amine like triethylamine (Et₃N).

  • Reaction: Stir the mixture at elevated temperature (e.g., 70 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling, filter the reaction mixture and concentrate the solvent under reduced pressure. Purify the crude 3-alkynyl-2-aminopyridine intermediate via column chromatography.

  • Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., acetonitrile). Add an acid catalyst, such as a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).

  • Heating and Isolation: Heat the reaction mixture (e.g., 100 °C) until cyclization is complete (monitor by TLC). Concentrate the mixture and purify the resulting 7-azaindole product by column chromatography.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Plate Preparation: Add the kinase, a fluorescently-labeled peptide substrate, and ATP to the wells of a microtiter plate.

  • Compound Addition: Add the 7-azaindole test compounds in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.

  • Reaction Quench: Stop the reaction by adding a termination buffer (e.g., containing EDTA).

  • Readout: Measure the amount of phosphorylated versus unphosphorylated substrate. This is often done using mobility-shift microfluidic electrophoresis or fluorescence polarization.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation (MTT) Assay[11][12]

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the anti-proliferative effects of compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 7-azaindole 3-amine scaffold is a remarkably versatile and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationship is governed by a delicate interplay of substitutions at multiple positions. The core provides essential hinge-binding, while the C3-amine moiety offers a critical vector for achieving potency and selectivity through interactions with adjacent binding regions. Substitutions at N1 and C5 are key for modulating physicochemical properties and exploring deeper hydrophobic pockets.

Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects and overcome drug resistance. The exploration of novel C3-amine substituents that can engage unique features of specific kinase active sites remains a promising avenue. As our understanding of the human kinome deepens, the rational design of next-generation 7-azaindole 3-amine derivatives will continue to be a cornerstone of modern drug discovery.

References

  • Kinoshita, T., & Matsubara, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 843-851. [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1046-1051. [Link]

  • Ispik, A. N., & Ilgın, S. (2022). New indole and 7-azaindole derivatives as protein kinase inhibitors. Future Medicinal Chemistry, 14(13), 969-988. [Link]

  • van Vuuren, N. J., et al. (2022). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]

  • Klouz, V., & Laconde, G. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19906-19939. [Link]

  • Mushtaq, N., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3). [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • El-Salam, H. A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • Li, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. [Link]

  • Szabó, G., et al. (2024). Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells. Anticancer Research, 44(3), 1011-1022. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 259, 115621. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Patil, P. O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 405-411. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 279-286. [Link]

  • Gangarapu, K., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10467-10481. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]

  • Szabó, G. (2022). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

Sources

Foundational

CAS number and molecular weight of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Advanced Scaffold Analysis for Kinase Inhibitor Development [1] Executive Summary 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1613516-54-3) represents a critical pharmacophore in modern medicinal chemistry, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Analysis for Kinase Inhibitor Development [1]

Executive Summary

1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1613516-54-3) represents a critical pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibition. As a 7-azaindole derivative, it functions as a bioisostere of the indole ring system, offering improved aqueous solubility and a distinct hydrogen-bonding profile essential for ATP-competitive binding. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically targeting JAK, FGFR, and PDE4 pathways.

Part 1: Physicochemical Identity & Properties

The following data consolidates the core identity parameters for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine. Researchers should verify these metrics against Certificate of Analysis (CoA) data upon procurement.

Table 1: Chemical Identity & Physical Constants
ParameterTechnical Specification
Chemical Name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Synonyms 3-Amino-1-methyl-7-azaindole; 1-Methyl-7-azaindol-3-amine
CAS Number 1613516-54-3
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Exact Mass 147.0796
SMILES CN1C=C(N)C2=CC=CN=C12
InChI Key MSPDBEMMMAWEQM-UHFFFAOYSA-N
Appearance Pale yellow to brown solid (oxidatively sensitive)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~5.2 (Pyridine N), ~16 (Amine N-H)
LogP (Calc) 1.15
TPSA 43.84 Ų

Part 2: Synthetic Architecture

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution compared to standard indoles. However, the C3 position retains sufficient nucleophilicity for functionalization.

Core Synthetic Pathway: Nitration-Reduction Sequence

The most robust route involves the direct nitration of the 1-methyl-7-azaindole precursor followed by catalytic hydrogenation.

Step 1: Precursor Preparation (If starting from 7-azaindole)[2]
  • Reagents: 7-Azaindole, NaH (60% dispersion), MeI, DMF.

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Deprotonation of the pyrrole N-H (pKa ~15) followed by SN2 attack on methyl iodide.

Step 2: Electrophilic Nitration at C3
  • Reagents: 1-Methyl-1H-pyrrolo[2,3-b]pyridine, Fuming HNO₃, TFA (Trifluoroacetic acid).

  • Conditions: 0°C, 1-2 hours.

  • Rationale: TFA serves as both solvent and proton source, buffering the reaction to prevent over-nitration or ring opening. The C3 position is the preferred site for Electrophilic Aromatic Substitution (

    
    ) due to stabilization of the sigma-complex by the pyrrole nitrogen lone pair.
    
Step 3: Catalytic Reduction
  • Reagents: 3-Nitro-1-methyl-1H-pyrrolo[2,3-b]pyridine, 10% Pd/C, H₂ (balloon pressure), MeOH.

  • Conditions: RT, 4-6 hours.

  • Note: The amine product is prone to oxidation. An inert atmosphere (Argon/Nitrogen) is required during workup.

Visualization: Synthetic Workflow

The following diagram illustrates the reaction logic and intermediate structures.

Synthesispathway Start 7-Azaindole (CAS: 271-63-6) Step1 Methylation (NaH, MeI, DMF) Start->Step1 Inter1 1-Methyl-7-azaindole (CAS: 27257-15-4) Step1->Inter1 Step2 Nitration (HNO3, TFA, 0°C) Inter1->Step2 SEAr at C3 Inter2 3-Nitro-1-methyl-7-azaindole Step2->Inter2 Step3 Reduction (H2, Pd/C, MeOH) Inter2->Step3 Final Target: 3-Amine (CAS: 1613516-54-3) Step3->Final Nitro reduction

Figure 1: Step-wise synthetic pathway from commercial 7-azaindole to the target 3-amine derivative.

Part 3: Structural Biology & Medicinal Chemistry[1][4]

The 7-azaindole scaffold is a "privileged structure" in kinase inhibitor design. The 1-methyl-3-amine derivative offers specific advantages in binding kinetics and selectivity.

Pharmacophore Logic
  • H-Bond Acceptor (N7): The pyridine nitrogen (N7) lacks a hydrogen atom but possesses a lone pair capable of accepting hydrogen bonds. This mimics the N7 of purine (adenine) in ATP, allowing it to interact with the "hinge region" of kinase enzymes.

  • H-Bond Donor (C3-NH₂): The exocyclic amine at C3 serves as a critical donor. In many kinase inhibitors, this group forms hydrogen bonds with the backbone carbonyls of the kinase hinge (e.g., Glu residues).

  • Hydrophobic Core: The bicyclic aromatic system engages in

    
    -stacking interactions with the hydrophobic pocket residues (e.g., Phe, Leu).
    
Therapeutic Applications[1][3][5][6]
  • JAK Inhibitors: The scaffold is structurally homologous to Tofacitinib and Baricitinib cores, targeting Janus Kinases for autoimmune modulation.

  • FGFR Inhibition: Used in the design of Fibroblast Growth Factor Receptor inhibitors for oncology.[3]

  • PDE4B Inhibition: The scaffold has been identified in "scaffold hopping" exercises to replace catechol ethers in phosphodiesterase inhibitors.

Visualization: Kinase Binding Mode

This diagram models the conceptual interaction between the scaffold and a generic kinase ATP-binding pocket.

BindingMode Scaffold 1-Methyl-7-azaindole Core N7 N7 (Acceptor) Scaffold->N7 NH2 C3-NH2 (Donor) Scaffold->NH2 Me N1-Methyl (Hydrophobic) Scaffold->Me HingeNH Hinge Region Backbone NH N7->HingeNH H-Bond HingeCO Hinge Region Backbone C=O NH2->HingeCO H-Bond Pocket Hydrophobic Pocket (Val/Leu/Ala) Me->Pocket vdW Interaction

Figure 2: Pharmacophore mapping of the 1-methyl-7-azaindole-3-amine scaffold within a kinase ATP-binding site.

Part 4: Handling & Safety Protocols

As a primary aromatic amine, this compound requires strict adherence to safety protocols to prevent oxidation and exposure.

Storage & Stability
  • Temperature: Store at 2-8°C (short term) or -20°C (long term).

  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent photodegradation.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Song, J. J., et al. (2005). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles. Journal of Organic Chemistry. Retrieved from [Link]

  • Verbiscar, A. J. (1972). Synthesis of 7-azaindole derivatives as antimalarial drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). 1H-Pyrrolo[2,3-b]pyridine.[2][4][3][5][6][7] Retrieved from [Link]

Sources

Exploratory

Bioisosteric potential of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in drug design

Title: The Bioisosteric Potential of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in Drug Design: A Technical Guide Executive Summary The 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold represents a highly specialized bi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Bioisosteric Potential of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in Drug Design: A Technical Guide

Executive Summary

The 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold represents a highly specialized bioisostere of the tryptophan/indole core, optimized for modern drug discovery campaigns. By combining the electron-deficient nature of the 7-azaindole (pyrrolo[2,3-b]pyridine) ring with the steric and electronic modulation of N1-methylation, this scaffold offers a unique solution to common medicinal chemistry challenges: metabolic instability, poor solubility, and promiscuous kinase binding.

This guide details the structural rationale, synthetic pathways, and application strategies for integrating this scaffold into high-affinity ligands, particularly for kinase and GPCR targets.

Structural & Physicochemical Analysis[1][2][3][4]

The transition from a standard indole to the 1-methyl-7-azaindole-3-amine scaffold involves three critical bioisosteric modifications, each conferring specific advantages.

FeatureIndole (Parent)7-Azaindole (Bioisostere)1-Methyl-7-azaindole-3-amine Impact on Drug Design
Electronic Character Electron-rich (π-excessive)Electron-deficient (Pyridine ring)Electron-deficient + N1-blockedReduced oxidative metabolism; altered π-stacking.
H-Bonding (Hinge) N1-H (Donor)N1-H (Donor) + N7 (Acceptor)N7 (Acceptor) Only Selectivity Filter: Prevents binding to kinases requiring a canonical bidentate hinge interaction.
Lipophilicity (cLogP) ~2.1~1.6 (More polar)~2.0 (Modulated)Methylation restores lipophilicity lost by N-insertion, improving membrane permeability.
pKa (Conjugate Acid) -2.4 (Very weak base)4.6 (Pyridine N)~4.8 (Pyridine N)Improved solubility at physiological pH compared to indole.
Metabolic Liability C3-Oxidation; N1-GlucuronidationN1-GlucuronidationN1-Blocked Metabolic Stability: Blocks N-glucuronidation; forces metabolism to the pyridine ring or substituents.
The "Methyl Switch" Mechanism

The N1-methyl group acts as a negative selector . In kinase inhibitor design, many ATP-competitive inhibitors rely on a bidentate H-bond with the hinge region (Donor at N1, Acceptor at N7). By methylating N1, you explicitly disrupt this mode.

  • Why do this? To achieve isoform selectivity . If a target kinase (e.g., specific mutants of c-Met or FGFR) tolerates a hydrophobic group at the hinge interface while off-target kinases require a strict H-bond donor, this scaffold acts as a selectivity filter.

Bioisosteric Applications & Logic

A. Kinase Inhibition: The "Solvent Vector" Strategy

Unlike the parent 7-azaindole which often serves as the primary hinge binder, the 3-amino-1-methyl variant is frequently designed as the linker or tail attachment point .

  • Mechanism: The 3-amine forms an amide/urea bond with a "warhead" or hydrophobic tail.

  • Orientation: The 1-methyl group projects into the hydrophobic pocket (gatekeeper region) or solvent front, depending on the specific kinase topology.

  • Target Classes: JAK family (Janus Kinases), c-Met, and Ser/Thr kinases where the N1-H interaction is non-essential.

B. GPCR Ligands: Serotonin (5-HT) Mimicry

The scaffold is a rigidified, electron-deficient bioisostere of N-methyl-tryptamine .

  • Application: 5-HT receptor antagonists/agonists.

  • Advantage: The pyridine nitrogen (N7) introduces a new H-bond acceptor vector that can pick up specific interactions with serine/threonine residues in the GPCR transmembrane bundle, distinct from the indole parent.

Visualization of Bioisosteric Relationships[2]

The following diagram illustrates the structural evolution and functional shift from Indole to the target scaffold.

Bioisostere_Map cluster_binding Binding Mode Impact Indole Indole (Natural Parent) High Metabolism Non-selective Azaindole 7-Azaindole (Hinge Binder) Bidentate H-Bonds Improved Solubility Indole->Azaindole CH -> N Replacement (Bioisosteric Hopping) Target 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Specialized Scaffold) N1-Blocked (Selectivity) Metabolically Stable Azaindole->Target 1. N-Methylation (Block Donor) 2. C3-Amination (Linker Install) Canonical Canonical Mode (Vemurafenib-like) Requires N1-H Donor Azaindole->Canonical Altered Altered Mode (Selectivity Filter) Relies on N7 Acceptor & Hydrophobic Packing Target->Altered

Caption: Structural evolution from Indole to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, highlighting the shift in binding mode potential.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Note: This protocol ensures high purity suitable for SAR (Structure-Activity Relationship) studies.

Reagents: 7-Azaindole (SM), Methyl Iodide (MeI), Sodium Hydride (NaH), Nitric Acid (HNO3), Sulfuric Acid (H2SO4), Palladium on Carbon (Pd/C), Hydrogen gas.

Step 1: N-Methylation

  • Dissolve 7-azaindole (1.0 eq) in anhydrous DMF at 0°C under N2.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add MeI (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

  • Quench: Pour into ice water. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hex/EtOAc). Yield: ~90% 1-methyl-7-azaindole .

Step 2: C3-Nitration (Electrophilic Aromatic Substitution)

  • Dissolve product from Step 1 in concentrated H2SO4 at -10°C.

  • Add fuming HNO3 (1.05 eq) dropwise, maintaining temp < 0°C. (Critical: Exothermic).

  • Stir for 1 hour at 0°C.

  • Quench: Pour onto crushed ice. Neutralize with NaOH (aq) to pH 8.

  • Isolation: Filter the yellow precipitate (3-nitro-1-methyl-7-azaindole ). Recrystallize from Ethanol.

Step 3: Reduction to Amine

  • Dissolve nitro compound in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%).

  • Stir under H2 atmosphere (balloon pressure) for 4-6 hours at RT.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

  • Result: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Off-white solid).[1] Store under Argon (oxidation sensitive).

Protocol B: Kinase IC50 Determination (FRET Assay)

Objective: Validate the scaffold's utility as a hinge-binder vs. non-binder.

  • Preparation: Dissolve test compounds (Target Scaffold derivatives) in DMSO (10 mM stock).

  • Enzyme Mix: Dilute Kinase (e.g., c-Met or JAK2) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL Compound (serial dilution).

    • Add 10 µL Enzyme/Peptide Substrate mix.

    • Initiate with 10 µL ATP (at Km concentration).

  • Incubation: 60 min at 25°C.

  • Detection: Add Stop Solution containing FRET antibody (e.g., PerkinElmer LANCE Ultra). Read on EnVision plate reader.

  • Analysis: Fit curves using 4-parameter logistic regression to determine IC50.

Synthetic Workflow Diagram

Synthesis_Flow SM 7-Azaindole (Starting Material) Step1 Step 1: N-Methylation (NaH, MeI, DMF) Blocks N1 Position SM->Step1 Step2 Step 2: C3-Nitration (HNO3, H2SO4) Installs Nitrogen Source Step1->Step2 Step3 Step 3: Reduction (H2, Pd/C) Yields Final Amine Step2->Step3 Final 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Final Scaffold) Step3->Final

Caption: Step-by-step synthetic pathway for the production of the 1-methyl-3-amino scaffold.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews, 2007.

  • Zhang, M., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014.[2]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[3]

  • Popowycz, F., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical & Pharmaceutical Bulletin, 2018.

  • ChemScene. "Product Data: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1613516-54-3)."[1][4][5] ChemScene Catalog, 2025.

Sources

Foundational

Solubility Dynamics and Physicochemical Profiling of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in Organic Solvents

Executive Summary In modern drug discovery, 7-azaindoles (pyrrolo[2,3-b]pyridines) serve as privileged bioisosteres for indoles and purines, particularly in the development of kinase inhibitors. However, the parent unsub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 7-azaindoles (pyrrolo[2,3-b]pyridines) serve as privileged bioisosteres for indoles and purines, particularly in the development of kinase inhibitors. However, the parent unsubstituted 7-azaindole scaffold is notorious for its poor physicochemical properties, driven by strong intermolecular hydrogen bonding.

1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1613516-54-3) represents a highly functionalized derivative designed to overcome these limitations. By strategically masking the pyrrole nitrogen and introducing a primary amine at the C3 position, the molecule exhibits a vastly altered crystal lattice energy and solvation thermodynamic profile. This whitepaper provides an in-depth analysis of its solubility behavior in organic solvents, detailing the mechanistic causality of its solvation and establishing a self-validating protocol for rigorous thermodynamic quantification.

Mechanistic Determinants of Solvation

The solubility of any small molecule in organic solvents is a thermodynamic competition between the energy required to disrupt its solid crystal lattice and the energy released upon solvation. For 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, three structural features dictate this balance:

  • N1-Methylation (Lattice Disruption): Unsubstituted 7-azaindoles suffer from poor solubility due to the formation of highly stable dimers between the pyrrole N-H (donor) and the pyridine N7 (acceptor). The N1-methyl group completely abolishes this dimerization. This drastic reduction in lattice energy is the primary causal factor for the compound's enhanced solubility in moderately polar and non-polar organic solvents ().

  • C3-Primary Amine (Protic Interactions): The introduction of the primary amine reintroduces hydrogen bond donor and acceptor capabilities. This functional group interacts strongly with polar protic solvents (e.g., Methanol) and polar aprotic solvents via extensive dipole-dipole and hydrogen-bonding networks.

  • N7 Pyridine Core (Aprotic Solvation): The electron-deficient pyridine nitrogen acts as a localized hydrogen bond acceptor, synergizing with the C3-amine to maximize solvation in highly polar aprotic environments like Dimethyl Sulfoxide (DMSO).

SolvDynamics N1 N1-Methyl Group S1 Disrupts H-Bond Dimerization (Increases DCM/THF Sol.) N1->S1 N2 C3-Primary Amine S2 H-Bond Donor/Acceptor (Increases MeOH/EtOH Sol.) N2->S2 N3 N7 Pyridine Core S3 Dipole-Dipole Interactions (Increases DMSO/DMF Sol.) N3->S3 S2->S3 Synergistic

Figure 1: Structural features of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine governing solvation.

Quantitative Solubility Matrix in Organic Solvents

The table below summarizes the empirical solubility profile of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine across standard organic solvents at 25°C.

SolventClassificationDielectric Constant (ε)Est. Solubility (mg/mL)Primary Solvation Mechanism
DMSO Polar Aprotic46.7> 100 (High)Strong dipole-dipole; H-bond acceptor for C3-amine.
DMF Polar Aprotic36.7> 100 (High)Strong dipole-dipole; H-bond acceptor.
Methanol Polar Protic32.720 - 50 (Moderate)H-bond donor/acceptor network via C3-amine.
DCM Non-polar9.110 - 30 (Moderate)Lipophilic interactions enabled by N1-methylation.
Hexane Non-polar1.9< 1 (Poor)Insufficient polarity to overcome residual lattice energy.

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility assays (e.g., solvent-shift methods using nephelometry) often overestimate solubility due to supersaturation artifacts. For accurate formulation and assay development, thermodynamic solubility must be determined.

The following protocol is a highly rigorous, self-validating adaptation of the .

Step-by-Step Methodology
  • Solid Dispensing (Excess API): Add 10.0 mg of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine to a 2.0 mL clear glass HPLC vial.

    • Causality: Glass is strictly required to prevent the non-specific adsorption of the lipophilic azaindole core, a known artifact when using polypropylene microcentrifuge tubes.

  • Solvent & Internal Standard Addition: Add 1.0 mL of the target organic solvent. Simultaneously spike the solvent with a highly soluble, chemically stable internal standard (IS) (e.g., Carbamazepine at 100 µg/mL).

    • Causality: The IS acts as the core of the self-validating system . If the concentration of the IS increases during the assay, it definitively proves solvent evaporation has occurred, invalidating the run.

  • Isothermal Equilibration: Seal the vials and agitate at 300 RPM at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour incubation is mandatory to ensure the dissolution-precipitation equilibrium is fully established, preventing false-high readings from transient supersaturation.

  • Phase Separation: Transfer the suspension to a glass centrifuge tube and ultracentrifuge at 15,000 × g for 15 minutes.

    • Causality: Centrifugation is prioritized over filtration. The basic C3-amine and the azaindole core exhibit high binding affinities for standard PTFE or Nylon syringe filters, which would artificially lower the quantified solubility.

  • Analytical Quantification: Dilute the supernatant into the mobile phase and analyze via HPLC-UV (λ_max ~280 nm).

    • Self-Validation Check: Visually confirm the presence of un-dissolved solid at the bottom of the tube post-centrifugation. If no solid is present, the solution is not saturated, and the assay must be repeated with a higher initial API mass.

ExperimentalProtocol Step1 1. Solid Dispensing (API + Reference Std) Step2 2. Solvent Addition (DMSO, DCM, MeOH) Step1->Step2 Step3 3. Isothermal Incubation (48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5 QC Self-Validation Loop: Verify solid presence & IS recovery Step5->QC QC->Step3

Figure 2: Self-validating thermodynamic solubility workflow using the shake-flask method.

Downstream Applications: Stock Solutions and Handling

Because 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is highly soluble in DMSO (>100 mg/mL), preparing 10 mM to 50 mM stock solutions for in vitro high-throughput screening (HTS) is highly efficient.

Critical Handling Insight: The C3-amine is attached to an electron-rich pyrrole ring, making it inherently susceptible to oxidation (). While DMSO is an excellent solvent, it can act as a mild oxidant over prolonged periods. Therefore, DMSO stock solutions must be:

  • Purged with an inert gas (Nitrogen or Argon) prior to sealing.

  • Stored in amber glass vials to prevent photo-degradation.

  • Maintained at 2–8 °C or -20 °C.

  • Note on Freeze-Thaw: Minimize freeze-thaw cycles. Upon thawing, the re-dissolution kinetics of the N1-methyl azaindole core can be slow. Solutions must be vortexed and sonicated at room temperature until complete optical clarity is restored before use in assays.

References

  • Title: Test No. 105: Water Solubility (OECD Guidelines for the Testing of Chemicals) Source: OECD iLibrary URL: [Link]

  • Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State Source: Wiley Online Library URL: [Link]

Exploratory

Thermodynamic and Ionization Profiling of 3-Amino-1-methyl-7-azaindole: A Technical Guide

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors due to its bioisosteric resemblance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors due to its bioisosteric resemblance to the adenine moiety of ATP[1]. While unsubstituted 7-azaindole provides a bidentate hydrogen-bonding motif (N1 as a donor, N7 as an acceptor) to the kinase hinge region, strategic substitutions are often required to tune pharmacokinetics, membrane permeability, and target selectivity.

This whitepaper provides an in-depth technical analysis of 3-amino-1-methyl-7-azaindole . By methylating the N1 position and introducing an amino group at the C3 position, researchers fundamentally alter the molecule's electronic distribution, hydrogen-bonding capacity, and macroscopic pKa values. Understanding these ionization properties is critical for optimizing formulation solubility, predicting logD values, and modeling drug-target interactions.

Structural Deconstruction and Causality of Basicity

The ionization behavior of 3-amino-1-methyl-7-azaindole is governed by the interplay of three distinct structural features:

  • The N7 Pyridine-like Nitrogen: In unsubstituted 7-azaindole, the N7 nitrogen is a weak base with a pKa of approximately 4.9[2]. It acts as a primary hydrogen-bond acceptor.

  • The N1 Methylation: Unsubstituted 7-azaindole undergoes self-association and a unique excited-state double-proton-transfer (ESDPT)[2]. Methylation at N1 abolishes the acidic pyrrole proton (which typically has a pKa > 13). Consequently, 1-methyl-7-azaindole cannot act as a hydrogen bond donor[3], locking the tautomeric state and increasing lipophilicity.

  • The C3 Amino Group: The introduction of a primary amine at the C3 position introduces a second basic center. Furthermore, the amino group exerts a strong electron-donating resonance effect (+M effect) into the fused

    
    -system. This increased electron density delocalizes onto the N7 nitrogen, thereby increasing its basicity relative to the unsubstituted scaffold.
    
Quantitative pKa Profiling

The table below synthesizes the predicted and experimental pKa values for the structural components of the molecule, illustrating the electronic cross-talk between the substituents.

CompoundN7 pKa (Pyridine N)C3-NH₂ pKa (Exocyclic Amine)N1 pKa (Pyrrole N-H)
7-Azaindole ~4.9N/A~13.0 - 16.0
1-Methyl-7-azaindole ~4.5N/ANone (Methylated)
3-Amino-7-azaindole ~5.8~4.2~13.5
3-Amino-1-methyl-7-azaindole ~5.5 - 6.0 ~4.0 - 4.5 None (Methylated)

Data derived and extrapolated from comparative structural basicity studies and predictive models[4].

Ionization Pathways

Because the pKa values of the N7 nitrogen and the C3 amino group are relatively close (separated by < 2 log units), the molecule exhibits overlapping macroscopic ionization events. At physiological pH (7.4), the molecule exists almost entirely as a neutral free base, which is highly advantageous for passive membrane permeability.

Ionization Dication pH < 3 Di-cationic Species (+2) Monocation pH 4 - 6 Mono-cationic Species (+1) Dication->Monocation -H+ (Amine) pKa ~4.2 Neutral pH > 8 Neutral Free Base (0) Monocation->Neutral -H+ (N7) pKa ~5.8

Fig 1: Stepwise macroscopic ionization pathway of 3-amino-1-methyl-7-azaindole across pH gradients.

Self-Validating Experimental Methodologies for pKa Determination

To empirically determine the precise micro and macro pKa constants of 3-amino-1-methyl-7-azaindole, a dual-method approach utilizing Potentiometric Titration and UV-Vis Spectrophotometry is required. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: High-Precision Potentiometric Titration

Causality: Potentiometry directly measures the concentration of free hydrogen ions. By conducting the titration in a controlled ionic strength environment, we calculate the thermodynamic pKa rather than a concentration-dependent apparent pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly maintained 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mM of 3-amino-1-methyl-7-azaindole in 50 mL of 0.15 M KCl (to mimic physiological ionic strength and maintain constant activity coefficients).

  • Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl to ensure the molecule is fully protonated (di-cationic state).

  • Forward Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments under an inert argon atmosphere (to prevent CO₂ absorption, which skews basic pH readings). Record the pH after equilibrium is reached for each addition.

  • Self-Validation (Reverse Titration): Immediately back-titrate the solution from pH 11.0 to 2.0 using 0.1 M HCl.

    • Validation Check: The forward and reverse titration curves must overlay with a hysteresis of < 0.05 pH units. Any deviation indicates precipitation, compound degradation, or failure to reach equilibrium.

  • Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH) and extract the pKa values using non-linear least-squares regression.

Protocol Prep Sample Preparation 0.15 M KCl, 25°C Titration Potentiometric Titration Forward & Reverse (pH 2-12) Prep->Titration Validation Self-Validation Hysteresis Check (<0.05 pH diff) Titration->Validation Analysis Data Synthesis Bjerrum Plot & Non-linear Fit Validation->Analysis

Fig 2: Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol B: UV-Vis Spectrophotometric Titration

Causality: The conjugated


-system of the azaindole ring is highly sensitive to the protonation state of the N7 and C3-amine. Protonation alters the HOMO-LUMO gap, resulting in distinct shifts in the UV absorbance maxima.

Step-by-Step Methodology:

  • Prepare a 50 µM stock solution of the compound in a co-solvent system (e.g., 2% DMSO in 0.15 M aqueous KCl) to ensure complete solubility across all pH ranges.

  • Prepare a series of 15 buffered solutions ranging from pH 2.0 to 10.0.

  • Spike 2 mL of each buffer with 20 µL of the stock solution.

  • Acquire UV-Vis spectra (200 nm – 400 nm) for each sample.

  • Self-Validation (Isosbestic Points): Overlay the spectra. The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant across varying pH) mathematically validates that the spectral changes are due strictly to a two-state equilibrium (e.g., mono-cation to neutral) without side reactions.

  • Plot Absorbance at the

    
     of the neutral species versus pH. The inflection point of the resulting sigmoidal curve represents the pKa.
    

Strategic Implications in Drug Development

Understanding the pKa of 3-amino-1-methyl-7-azaindole dictates its utility in downstream synthetic and biological applications:

  • Kinase Hinge Binding: Because N1 is methylated, this compound cannot act as a dual hydrogen bond donor/acceptor. It is strictly an acceptor at N7. This can be strategically used to engineer selectivity against kinases that strictly require an N-H donor[1].

  • Late-Stage Functionalization: The C3 amino group is a prime handle for Buchwald-Hartwig cross-coupling or acylation[5]. However, because the N7 nitrogen has a pKa of ~5.8, reactions run in mildly acidic conditions will result in N7 protonation, deactivating the ring toward electrophilic aromatic substitution and altering the solubility profile.

  • Formulation and LogD: With both pKa values falling below physiological pH (7.4), the molecule is highly lipophilic in systemic circulation. Formulators must leverage acidic counter-ions (e.g., mesylate or hydrochloride salts) to protonate the N7 and C3 centers to achieve adequate aqueous solubility for oral bioavailability.

References

Sources

Foundational

Metabolic Stability Predictions for 1-Methyl-7-Azaindole Derivatives

Executive Summary The 1-methyl-7-azaindole scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, TRK, and FGFR inhibitors). Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-7-azaindole scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, TRK, and FGFR inhibitors). While the 7-azaindole core generally offers improved physicochemical properties over indole due to the electron-withdrawing pyridine nitrogen, the introduction of the N-methyl group at position 1 creates a specific metabolic liability: N-demethylation .

This guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of this specific scaffold. We integrate in silico prediction with a self-validating in vitro microsomal stability protocol and structural optimization strategies.

Part 1: The Scaffold Challenge & Metabolic Liabilities

The 1-Methyl-7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is electron-deficient compared to indole. However, the pyrrole ring remains electron-rich enough to be susceptible to oxidative metabolism. When methylated at the N1 position, the molecule faces three primary metabolic pathways mediated by Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP1A2.

Mechanistic Pathways

Understanding the specific "soft spots" is prerequisite to prediction.

  • N-Demethylation (Primary Liability): The N-methyl group is oxidatively attacked, forming an unstable carbinolamine intermediate (

    
    ), which spontaneously collapses to release formaldehyde (
    
    
    
    ) and the des-methyl secondary amine.
  • C2/C3 Oxidation: Despite the N7 nitrogen reducing ring density, the C2 and C3 positions remain vulnerable to hydroxylation, often followed by further oxidation to oxindoles or ring opening.

  • N-Oxide Formation: The pyridine nitrogen (N7) can undergo direct oxidation to form an N-oxide, increasing polarity and clearance.

Visualization of Metabolic Pathways

The following diagram illustrates the competitive metabolic routes for a generic 1-methyl-7-azaindole derivative.

MetabolicPathways Parent 1-Methyl-7-Azaindole (Parent) Intermediate Carbinolamine (Unstable) Parent->Intermediate CYP3A4/1A2 (Hydroxylation of CH3) C2_OH 2-Hydroxy Metabolite (Oxindole) Parent->C2_OH CYP/AO (C2 Oxidation) N_Oxide N7-Oxide Parent->N_Oxide FMO/CYP (N-Oxidation) DesMethyl Des-methyl Metabolite (N-H) Intermediate->DesMethyl Spontaneous (-HCHO)

Figure 1: Primary metabolic pathways for 1-methyl-7-azaindole. N-demethylation is often the rate-limiting clearance step.

Part 2: Predictive Framework (In Silico)

Before wet-lab testing, computational tools must be used to rank-order compounds. For this scaffold, "global" stability predictions are less useful than Site of Metabolism (SOM) predictions.

Recommended Workflow
  • Quantum Mechanical (QM) Modeling: Calculate the Hydrogen Abstraction Energy (HAE) for the N-methyl protons. Lower HAE correlates with faster CYP-mediated oxidation.

  • Machine Learning Models: Use tools like StarDrop (WhichP450 module) or Schrödinger (MetaSite) . These tools utilize reactivity models specific to CYP isoforms.

    • Target: Look for a high "lability score" on the N-methyl carbon.

    • Action: If the N-methyl score > Indole C2/C3 score, prioritize N-modification.

Part 3: Experimental Validation (In Vitro Protocol)

This section details a self-validating protocol for determining Intrinsic Clearance (


) using Human Liver Microsomes (HLM).
Critical Parameters & Causality
  • Substrate Concentration (1 µM): We use 1 µM to ensure

    
    . This allows us to assume first-order kinetics, which is required to calculate 
    
    
    
    linearly.
  • Protein Concentration (0.5 mg/mL): High protein binding can mask clearance. 0.5 mg/mL is the industry standard balance between enzyme activity and non-specific binding.

  • Solvent Control: Organic solvents (DMSO/Acetonitrile) inhibit CYPs. Final concentration must be < 0.1% .

Step-by-Step Methodology

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).[1]

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-Incubation:

    • Prepare a 2µM solution of the test compound in Phosphate Buffer (0.2% DMSO).

    • Mix 50 µL of compound solution with 40 µL of microsome solution (1.25 mg/mL in buffer).

    • Incubate at 37°C for 5 minutes (allows temperature equilibration).

  • Reaction Initiation:

    • Add 10 µL of 10 mM NADPH to start the reaction (Final Vol = 100 µL; Final [Cmpd] = 1 µM; Final [Microsome] = 0.5 mg/mL).

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL of Ice-cold Stop Solution (1:3 ratio precipitates proteins effectively).

    • Centrifuge at 4,000 rpm for 20 mins at 4°C.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

Data Calculation (Self-Validating Logic)

Plot


 vs. Time. The slope is 

.




Validation Criteria:

  • Linearity:

    
     of the slope must be > 0.90. If not, the compound may be inactivating the enzyme or saturating it (violation of 
    
    
    
    ).
  • Controls:

    • High Clearance: Verapamil (

      
      ).
      
    • Low Clearance: Warfarin (

      
      ).
      

Part 4: Structural Optimization Strategies

If the 1-methyl-7-azaindole derivative shows high clearance (


), employ the following medicinal chemistry tactics.
Data Comparison: Optimization Impact

The following table summarizes the theoretical impact of structural modifications on metabolic stability.

StrategyModificationTarget LiabilityExpected Result
Deuteration

N-DemethylationKinetic Isotope Effect (KIE). C-D bond is stronger than C-H, slowing CYP oxidation.
Steric Block

-Cyclopropyl
N-DemethylationPrevents optimal orientation in CYP active site; removes abstractable protons adjacent to N.
Electronic C2-H

C2-F
Ring OxidationFluorine blocks the metabolic soft spot and lowers electron density of the pyrrole ring.
LogD Reduction Add polar group (e.g., ether)Overall ClearanceReduces affinity for the lipophilic CYP active site.
Integrated Workflow Diagram

This workflow guides the decision-making process from design to optimization.

OptimizationWorkflow Design Design 1-Methyl-7-Azaindole InSilico In Silico SOM Prediction (StarDrop/MetaSite) Design->InSilico Decision1 Is N-Methyl Primary SOM? InSilico->Decision1 Exp Run HLM Assay (Protocol 3.2) Decision1->Exp No/Unsure Opt_Deut Strategy A: Deuteration (N-CD3) Decision1->Opt_Deut Yes (High Risk) Result Calculate CL_int Exp->Result HighClearance High Clearance (>20 µL/min/mg) Result->HighClearance High CL Stable Stable Candidate (Proceed to PK) Result->Stable Low CL HighClearance->Opt_Deut MetID: Demethylation Opt_Fluoro Strategy C: C2-Fluorination HighClearance->Opt_Fluoro MetID: Ring Oxidation Opt_Deut->Exp Re-Test Opt_Steric Strategy B: N-Cyclopropyl / N-Ethyl Opt_Steric->Exp Re-Test Opt_Fluoro->Exp Re-Test

Figure 2: Decision workflow for optimizing 1-methyl-7-azaindole metabolic stability.

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link]

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Chapter on Metabolic Stability). Available at: [Link]

  • Cyprotex. (2024). "Microsomal Stability Assay Protocol." Evotec. Available at: [Link]

  • Segall, M. D., et al. (2011). "In Silico Prediction of ADME Properties." StarDrop / Optibrium. Available at: [Link]

  • Bollini, S., et al. (2011). "7-Azaindole Inhibitors of FGFR1." Journal of Medicinal Chemistry. (Demonstrates C2 blocking strategy). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Strategies for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

This Application Note is structured to guide researchers through the specific challenges and optimized protocols for functionalizing 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine . [1] Introduction & Molecule Profile[2][3][4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges and optimized protocols for functionalizing 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine .

[1]

Introduction & Molecule Profile[2][3][4]

1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1613516-54-3) is a critical building block in the synthesis of kinase inhibitors, particularly for the Janus Kinase (JAK) and TRK families.[1] The 7-azaindole core (pyrrolo[2,3-b]pyridine) serves as a bioisostere for indole, offering improved water solubility and distinct hydrogen-bonding motifs (N7 acceptor) that interact favorably with the hinge region of kinase ATP-binding pockets.[1]

However, the C3-amine functionality presents specific synthetic challenges distinct from simple alkyl amines or even standard anilines.

Chemical Properties & Challenges[1][2][4][5]
FeatureCharacteristicSynthetic Implication
Nucleophilicity Moderate to Low The amine is attached to an electron-rich pyrrole ring, but the fused electron-deficient pyridine ring reduces its basicity compared to simple indoles.[1] It behaves similarly to an electron-rich aniline.[1]
Stability Oxidation Sensitive Like 3-aminoindoles, this scaffold is prone to oxidative dimerization or degradation upon prolonged air exposure. Protocol Requirement: Inert atmosphere (Ar/N2).[1]
N7-Nitrogen Lewis Basic The pyridine nitrogen (N7) can act as a hydrogen bond acceptor or weak nucleophile, potentially interfering with Lewis acid catalysts or forming salts, affecting solubility.[1]
Solubility Polar/Moderate Soluble in DMF, DMSO, and chlorinated solvents; less soluble in non-polar ethers.

Decision Framework for Coupling Conditions

The choice of coupling reagent depends heavily on the steric hindrance of the carboxylic acid partner and the scale of the reaction.[1]

CouplingDecision Start Select Carboxylic Acid Partner IsAcidSensitive Is Acid Partner Acid-Sensitive? Start->IsAcidSensitive IsSteric Is Acid Sterically Hindered? IsAcidSensitive->IsSteric No MethodA Method A: HATU/DIPEA (Standard High-Yield) IsAcidSensitive->MethodA Yes (Mild) Scale Reaction Scale IsSteric->Scale No MethodC Method C: Acid Chloride (Max Reactivity) IsSteric->MethodC Yes (Tertiary/Bulky) Scale->MethodA < 1g (Discovery) MethodB Method B: T3P/Pyridine (Low Epimerization/Difficult) Scale->MethodB > 1g or Scalable

Figure 1: Decision tree for selecting the optimal amidation protocol.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery)

Best for: General library synthesis, acid-sensitive substrates, and rapid optimization.[1] Mechanism: HATU generates a highly reactive At-ester intermediate, driving the reaction with less nucleophilic heteroaryl amines.

Reagents:

  • Amine: 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.2 equiv)[1]

  • Reagent: HATU (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2]

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Purge with Argon or Nitrogen.

  • Activation: Dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.1 M concentration relative to amine).

  • Base Addition: Add DIPEA (3.0 eq) to the acid solution. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange.[1] Stir for 5–10 minutes to form the activated ester.

  • Amine Addition: Add the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq).[1]

    • Note: If the amine is supplied as an HCl salt, ensure the initial DIPEA amount is increased by 1.0 eq per HCl molecule to neutralize it.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3]

    • Target Mass: [M+H]+ = (Acid MW + 147.[1]18) - 18.02.

  • Workup:

    • Dilute reaction mixture with EtOAc (ethyl acetate).[1]

    • Wash sequentially with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

    • Caution: If the product is very polar (contains pyridine/heterocycles), skip aqueous wash and evaporate DMF directly, or use 10% MeOH/DCM for extraction.[1]

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: 0-10% MeOH in DCM (Dichloromethane).[1]

Protocol B: T3P-Mediated Coupling (Scalable/Difficult)

Best for: Low-nucleophilicity amines, preventing racemization, and easy workup (water-soluble byproducts).[1] Reagent: T3P (Propylphosphonic anhydride) typically supplied as 50% w/w in EtOAc or DMF.[1]

Reagents:

  • Amine: 1.0 equiv[1][4]

  • Acid: 1.2 equiv[1][5]

  • Reagent: T3P (50% solution) (2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or DMF

Step-by-Step Procedure:

  • Combine: In a reaction vessel under inert atmosphere, combine the Carboxylic Acid (1.2 eq), Amine (1.0 eq), and Base (Pyridine, 4.0 eq) in EtOAc (or DMF if solubility is poor).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dropwise add T3P solution (2.0 eq).

  • Reaction: Allow to warm to RT and stir.

    • Optimization: If no reaction after 4 hours, heat to 50°C. T3P is thermally stable and works well at elevated temperatures for hindered substrates.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with Water, then 0.5 M HCl (to remove excess Pyridine/Amine), then NaHCO₃.[1]

    • Note: Do not use HCl wash if your product contains basic nitrogens (like the 7-azaindole core itself) that might protonate and stay in the aqueous layer.[1] In that case, use sat. NH₄Cl.[1][6]

Protocol C: Acid Chloride Generation (Ghosez Reagent or Oxalyl Chloride)

Best for: Extremely sterically hindered acids where HATU fails.[1]

Step-by-Step Procedure:

  • Activation: Convert the carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF (1 drop) in DCM at 0°C for 1 hour. Evaporate volatiles to dryness.[1]

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM or THF.

  • Amine Solution: In a separate vial, dissolve the 7-azaindole amine (1.0 eq) and Pyridine (3.0 eq) in DCM.

  • Addition: Add the acid chloride solution to the amine solution dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

Troubleshooting & Expert Tips

Handling the "Purple Tar" (Oxidation)

3-amino-7-azaindoles can oxidize to deeply colored (purple/black) impurities.[1]

  • Prevention: Always purge solvents with nitrogen.[1] If the starting amine is dark, consider recrystallizing it or passing it through a short plug of silica (eluting with DCM) immediately before use.[1]

  • Salt Form: Store the amine as the HCl or TFA salt; it is significantly more stable than the free base.[1] Neutralize in situ.

Regioselectivity

Since the N1 position is methylated (1-methyl...), there is no competition for acylation at the indole nitrogen.[1] However, the N7 (pyridine nitrogen) is nucleophilic enough to be acylated by highly reactive species (like acid chlorides), forming a transient N-acyl pyridinium salt.[1]

  • Solution: This intermediate is usually unstable to aqueous workup and will hydrolyze back to the N7-free pyridine, leaving the desired C3-amide intact.[1] If using acid chlorides, ensure a water quench step is included before purification.

Solubility Issues

The amide product often exhibits "brick-dust" properties (high melting point, low solubility).[1]

  • Solvent Switch: If precipitation occurs during reaction, switch solvent to NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide).[1]

  • Purification: If insoluble in DCM/MeOH, use Reverse Phase (C18) Prep-HPLC with Water/Acetonitrile (+0.1% Formic Acid).[1]

References

  • Dunne, A. et al. "2-Amino- and 3-Amino-7-azaindole Derivatives: Synthesis and Kinase Inhibitory Activity."[1] Journal of Medicinal Chemistry, 2012. (General reactivity of amino-azaindoles).[1]

  • Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. (Review of HATU/T3P mechanisms).

  • Patterson, A. W. et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."[1] Organic Process Research & Development, 2009. (T3P Protocol validation).

  • Beilstein Institute. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles."[1] Beilstein Journal of Organic Chemistry, 2012. (Context on 7-azaindole stability and handling).

Sources

Application

Strategic Utilization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in JAK Inhibitor Design

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase drug discovery, serving as a bioisostere for the adenine ring of ATP. While the unsubstituted scaffold is a classic hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase drug discovery, serving as a bioisostere for the adenine ring of ATP. While the unsubstituted scaffold is a classic hinge-binder, the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine derivative represents a specialized subclass used to tune selectivity and physicochemical properties.

This guide details the strategic application of this specific scaffold for Janus Kinase (JAK) inhibition. Unlike the canonical binding mode where N1 acts as a hydrogen bond donor, the N1-methyl group forces a "flipped" binding orientation or targets hydrophobic pockets, often enhancing selectivity for JAK1/JAK3 over JAK2. The C3-amine serves as the critical vector for extending the pharmacophore into the ribose-binding pocket or solvent front, enabling the attachment of diversity elements (tails) that dictate potency.

Structural Biology & Design Logic

The Pharmacophore

The 7-azaindole core interacts with the kinase hinge region.[1][2][3][4][5] However, the methylation at the N1 position fundamentally alters the interaction profile compared to pan-JAK inhibitors like Tofacitinib.

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue (e.g., Leu932 in JAK2).

  • N1-Methyl (Pyrrole Nitrogen): Abolishes the standard Hydrogen Bond Donor (HBD) interaction. This steric bulk forces the inhibitor to adopt a specific conformation, often favoring the "flipped" mode or exploiting a hydrophobic pocket unique to specific JAK isoforms (e.g., JAK1 selectivity windows).

  • C3-Amine: The primary handle for Structure-Activity Relationship (SAR) expansion. Derivatization here (amides, ureas) allows interaction with the P-loop or the aspartate of the DFG motif.

Signaling Pathway Context

Inhibitors derived from this scaffold block the phosphorylation of the JAK activation loop, thereby preventing the recruitment and phosphorylation of STAT proteins.

JAK_STAT_Pathway Ligand Cytokine (IL-6/IL-2) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Autophosphorylation Receptor->JAK Activation STAT_Recruit STAT Recruitment JAK->STAT_Recruit Tyrosine Phos. Inhibitor 1-Me-7-azaindole Inhibitor Inhibitor->JAK ATP Competition STAT_Phos STAT Phosphorylation STAT_Recruit->STAT_Phos STAT_Dimer STAT Dimerization STAT_Phos->STAT_Dimer Nucleus Nuclear Translocation & Transcription STAT_Dimer->Nucleus

Figure 1: The JAK-STAT signaling cascade. The scaffold targets the ATP-binding site at the JAK Autophosphorylation step.

Protocol: Chemical Synthesis of the Scaffold

Objective: Synthesize 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine from commercially available 7-azaindole.

Reagents & Safety
  • Precursors: 7-azaindole (1H-pyrrolo[2,3-b]pyridine), Fuming Nitric Acid (

    
    ).
    
  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ).
    
  • Safety: Fuming nitric acid is a potent oxidizer. NaH is pyrophoric. Work in a fume hood.

Step-by-Step Methodology
Step 1: Electrophilic Aromatic Substitution (Nitration)
  • Dissolve 7-azaindole (1.0 eq) in sulfuric acid (

    
    ) at 0°C.
    
  • Dropwise add fuming

    
     (1.1 eq) while maintaining temperature <5°C.
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Pour onto crushed ice; collect the yellow precipitate (3-nitro-1H-pyrrolo[2,3-b]pyridine) by filtration.

  • Checkpoint: Verify by LC-MS (M+H).

Step 2: N-Methylation
  • Dissolve the 3-nitro intermediate in anhydrous DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) carefully. Stir for 30 min (gas evolution).

  • Add Methyl Iodide (1.1 eq) dropwise.

  • Stir at RT for 3 hours.

  • Quench with water, extract with EtOAc. Purify by column chromatography.

    • Result: 1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Reduction to Amine
  • Dissolve the methylated nitro compound in MeOH/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 4–6 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate in vacuo to yield 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine .

Synthesis_Workflow Start 7-Azaindole Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro Intermediate Step1->Inter1 Step2 Methylation (MeI/NaH) Inter1->Step2 Inter2 1-Me-3-Nitro Intermediate Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Final 1-Me-3-Amine Scaffold Step3->Final

Figure 2: Synthetic route for the generation of the 1-methyl-3-amine scaffold.

Protocol: Biochemical Profiling (ADP-Glo Assay)

Objective: Determine the


 of derivatives against JAK1, JAK2, and JAK3 using the Promega ADP-Glo™ Kinase Assay. This assay quantifies ADP generated from the kinase reaction.[6][7][8][9]
Materials
  • Enzymes: Recombinant Human JAK1, JAK2, JAK3 (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[10]

Experimental Procedure
  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the test compound in 100% DMSO (10-point curve).

    • Dilute into Assay Buffer (Final DMSO concentration < 1%).

  • Kinase Reaction (384-well plate):

    • Add 2

      
      L of Compound solution.
      
    • Add 2

      
      L of Enzyme solution (Optimized concentration per isoform, typically 1–5 ng/well).
      
    • Add 1

      
      L of Substrate/ATP mix (ATP at 
      
      
      
      , typically 10
      
      
      M).
    • Incubation: 60 minutes at RT.

  • ADP Depletion:

    • Add 5

      
      L of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[7]
      
    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase signal).[7]
    • Incubate for 30 minutes.

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



  • RLU_max: Enzyme + Substrate + DMSO (No inhibitor).

  • RLU_min: No Enzyme (Background).

  • Fit data to a sigmoidal dose-response curve (variable slope) to determine

    
    .
    

Protocol: Cellular Selectivity (STAT Phosphorylation)

Objective: Validate the inhibitor's ability to penetrate cells and inhibit specific JAK-STAT pathways.

Cell Models & Stimulation
Assay TargetCell LineStimulusReadout
JAK1/3 TF-1 (Erythroleukemia)IL-2 (100 ng/mL)pSTAT5 (Tyr694)
JAK1/2 TF-1 or PBMCsIL-6 (10 ng/mL)pSTAT3 (Tyr705)
JAK2 TF-1GM-CSF (10 ng/mL)pSTAT5 (Tyr694)
Procedure (Western Blot Format)
  • Seeding: Plate TF-1 cells at

    
     cells/well in 6-well plates in serum-starved media (overnight).
    
  • Treatment: Treat cells with the test compound (at

    
     biochemical 
    
    
    
    ) for 1 hour.
  • Stimulation: Add the specific cytokine (IL-2, IL-6, or GM-CSF) for 15 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (NaF,

    
    ).
    
  • Analysis: Perform SDS-PAGE and immunoblotting.

    • Primary Antibodies: Anti-pSTAT3 or Anti-pSTAT5.

    • Loading Control: Anti-Total STAT or Anti-GAPDH.

References

  • Structural Basis of JAK Inhibition

    • Chopra, R., et al. (2019). Structural analysis of Janus kinase 1 (JAK1) binding modes.[2] Journal of Medicinal Chemistry.

  • Synthesis of 7-Azaindole Derivatives

    • Irie, T., & Sawa, M. (2018).[3] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2][3][4][5][11] Chemical and Pharmaceutical Bulletin.[3][12][13]

  • ADP-Glo Assay Validation

    • Promega Corporation.[6][10] (2023).[3][14] ADP-Glo™ Kinase Assay Technical Manual.[7]

  • JAK-STAT Signaling Pathways

    • O'Shea, J. J., et al. (2015). The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annual Review of Medicine.

Sources

Method

Scalable synthesis methods for 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Application Note: Scalable Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (HCl Salt) Abstract This technical guide outlines a scalable, three-step synthetic route for 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (al...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (HCl Salt)

Abstract

This technical guide outlines a scalable, three-step synthetic route for 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-amino-1-methyl-7-azaindole), a critical pharmacophore in kinase inhibitor development (e.g., JAK, CSF1R inhibitors). Unlike bench-scale methods relying on chromatography, this protocol emphasizes crystallization-driven purification and process safety , making it suitable for multi-gram to kilogram scale-up. The route proceeds via N-methylation of 7-azaindole, regioselective C3-nitration, and catalytic hydrogenation, culminating in the isolation of the stable dihydrochloride salt.

Retrosynthetic Analysis & Workflow

The synthesis is designed to avoid expensive transition metal couplings (e.g., Buchwald-Hartwig) in favor of classical aromatic substitution, which is more cost-effective at scale.

SynthesisRoute Target Target: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (HCl Salt) Nitro Intermediate 2: 3-Nitro-1-methyl-7-azaindole Target->Nitro Reduction (H2, Pd/C) Methyl Intermediate 1: 1-Methyl-7-azaindole Nitro->Methyl Nitration (HNO3, H2SO4) SM Starting Material: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Methyl->SM N-Methylation (MeI, KOH)

Figure 1: Retrosynthetic strategy focusing on sequential functionalization of the pyrrole ring.

Detailed Experimental Protocols

Step 1: N-Methylation of 7-Azaindole

Objective: Selective methylation of the indole nitrogen. Scale: 100 g input.

Rationale: While NaH is common, it generates hydrogen gas (safety risk). We utilize a KOH/DMSO system which is operationally simpler and avoids cryogenic conditions.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • Iodomethane (MeI) (1.2 equiv)

  • Potassium Hydroxide (KOH), powdered (2.0 equiv)

  • DMSO (5 vol)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with DMSO and powdered KOH. Cool to 10–15 °C.

  • Addition 1: Add 7-Azaindole portion-wise, maintaining internal temperature < 25 °C. Stir for 30 min.

  • Addition 2: Add MeI dropwise via an addition funnel over 1 hour. Caution: Exothermic. Maintain temperature < 30 °C.

  • Reaction: Stir at ambient temperature for 2 hours. Monitor by TLC (EtOAc/Hex 1:1) or HPLC.[1]

  • Workup: Quench reaction mixture into ice-water (10 vol). Extract with Dichloromethane (DCM, 3 x 4 vol).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Output: The crude oil is typically >95% pure and can be used directly. If needed, distill under reduced pressure (bp ~100 °C @ 1 mmHg).

Step 2: Regioselective C3-Nitration

Objective: Electrophilic aromatic substitution at the most electron-rich position (C3). Scale: ~50 g input.

Rationale: The pyridine ring deactivates the system, requiring strong nitrating agents. Temperature control is critical to prevent over-nitration or ring oxidation.

Reagents:

  • 1-Methyl-7-azaindole (1.0 equiv)

  • Fuming Nitric Acid (HNO3, >90%) (1.5 equiv)

  • Sulfuric Acid (H2SO4, conc.) (10 vol)

Protocol:

  • Setup: Charge H2SO4 into a reactor and cool to -10 °C.

  • Dissolution: Dissolve 1-Methyl-7-azaindole in H2SO4 (maintain < 0 °C). Note: This is exothermic due to protonation of the pyridine nitrogen.

  • Nitration: Add Fuming HNO3 dropwise over 2 hours, strictly maintaining internal temperature between -5 °C and 0 °C.

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product should precipitate as a yellow solid.

  • Neutralization: Carefully adjust pH to ~8 with 50% NaOH solution (keep cold) or solid Na2CO3.

  • Filtration: Filter the yellow precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove any C2-nitro isomers or oxidative impurities.

  • Output: 3-Nitro-1-methyl-7-azaindole (Yellow solid).

Step 3: Catalytic Hydrogenation & Salt Formation

Objective: Reduction of the nitro group and stabilization of the air-sensitive amine. Scale: ~20 g input.

Rationale: Free 3-amino-7-azaindoles are prone to oxidation (turning purple/brown in air). Immediate conversion to the HCl salt ensures long-term stability.

Reagents:

  • 3-Nitro-1-methyl-7-azaindole (1.0 equiv)

  • 10% Pd/C (50% wet) (10 wt% loading)

  • Methanol (10 vol)

  • Hydrogen Gas (H2) (40 psi)

  • HCl in Dioxane (4M) (2.5 equiv)

Protocol:

  • Hydrogenation: Charge the nitro compound, Methanol, and Pd/C into a hydrogenation vessel (Parr shaker or autoclave).

  • Reaction: Purge with N2, then H2. Pressurize to 40 psi H2. Shake/stir at room temperature for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove catalyst (wash with MeOH). Keep the filtrate under N2 atmosphere.

  • Salt Formation: Immediately add HCl in Dioxane (2.5 equiv) to the filtrate.

  • Isolation: Concentrate the solvent to ~20% volume. Add Diethyl Ether or MTBE to precipitate the salt.

  • Filtration: Filter the off-white/beige solid under N2. Wash with Ether.[2]

  • Drying: Dry in a vacuum oven at 40 °C.

Process Safety & Critical Control Points

SafetyWorkflow Nitration Step 2: Nitration RISK: Thermal Runaway CONTROL: Cryogenic cooling (-10°C), Slow addition rate. Quench Quenching Step RISK: Exotherm/Splashing CONTROL: Pour acid into ice, Full PPE. Nitration->Quench Hydrogenation Step 3: Hydrogenation RISK: Fire/Explosion CONTROL: Inert N2 purge, Grounding equipment. Quench->Hydrogenation AmineHandling Product Isolation RISK: Oxidation/Degradation CONTROL: Immediate HCl salt formation, Store under Argon. Hydrogenation->AmineHandling

Figure 2: Critical safety control points for the synthesis workflow.

Analytical Data Summary

CompoundAppearanceKey 1H NMR Signals (DMSO-d6)MS (ESI+)
1-Methyl-7-azaindole Colorless Oilδ 3.85 (s, 3H, N-Me), 6.45 (d, C3-H), 7.40 (d, C2-H)133.1 [M+H]+
3-Nitro-1-methyl-7-azaindole Yellow Solidδ 3.98 (s, 3H, N-Me), 8.90 (s, 1H, C2-H), 8.45 (dd, Py-H)178.1 [M+H]+
Target (Amine HCl) Beige Solidδ 3.90 (s, 3H, N-Me), 7.80 (s, 1H, C2-H), 9.50 (br s, NH3+)148.1 [M+H]+

References

  • Preparation of 1-methyl-1H-pyrrolo[2,3-b]pyridine (N-Methylation)

    • Source: Organic Syntheses, Coll.[2] Vol. 6, p. 104 (General Indole Methylation).

    • Adaptation: Typical conditions for azaindoles utilize KOH/DMSO or NaH/DMF.
    • URL:

  • Nitration of 7-Azaindole Derivatives

    • Source:Journal of the Chemical Society C, 1969, "Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines".
    • Relevance: Confirms regioselectivity of nitration
    • URL:

  • Reduction of Nitro-Azaindoles to Amines

    • Source:Journal of Medicinal Chemistry, 2003, Vol 46, "Synthesis and SAR of 7-azaindoles".
    • Relevance: Validates Pd/C hydrogenation as a clean method for 3-nitro reduction.
    • URL:

  • General Azaindole Chemistry Review

    • Source:Heterocycles, "Synthesis and Reactivity of 7-Azaindoles".[3]

    • Relevance: Comprehensive review of reactivity patterns including electrophilic substitution.
    • URL:

Sources

Application

Application Note: Precision N-Methylation of 1H-pyrrolo[2,3-b]pyridin-3-amine

[1] Abstract The N-methylation of 1H-pyrrolo[2,3-b]pyridin-3-amine (3-amino-7-azaindole) presents a unique chemoselective challenge due to the competing nucleophilicity of the exocyclic amine, the pyrrole nitrogen (N1),...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

The N-methylation of 1H-pyrrolo[2,3-b]pyridin-3-amine (3-amino-7-azaindole) presents a unique chemoselective challenge due to the competing nucleophilicity of the exocyclic amine, the pyrrole nitrogen (N1), and the pyridine nitrogen (N7).[1] Furthermore, the inherent oxidative instability of the 3-amino-7-azaindole core requires rigorous handling protocols to prevent degradation into iminoquinone species.[1] This guide details validated protocols for selective mono-methylation and di-methylation , emphasizing reductive amination strategies that obviate the need for protecting groups, while also covering protection-dependent direct alkylation routes.[1]

Introduction: Structural Analysis and Reactivity Hotspots

The substrate, 1H-pyrrolo[2,3-b]pyridin-3-amine, is a bioisostere of 3-aminoindole.[1] Successful functionalization requires a deep understanding of its electronic landscape:

  • Exocyclic Amine (C3-NH₂): The primary target.[1] It is moderately nucleophilic but less so than aliphatic amines due to conjugation with the electron-rich azaindole ring.[1]

  • Pyrrole Nitrogen (N1): Highly acidic (pKa ~13).[1] In the presence of strong bases (NaH, K₂CO₃), this position deprotonates and becomes the primary site of alkylation, leading to N1-methyl byproducts.

  • Pyridine Nitrogen (N7): Basic. While less nucleophilic towards soft electrophiles, it can participate in hydrogen bonding or proton shuttling, influencing the tautomeric state.

  • Stability Profile: Free base 3-amino-7-azaindoles are prone to rapid oxidative decomposition in air, forming dark, insoluble tars (likely radical cations or diazenyl species).[1] Handling as a dihydrochloride salt or generating in situ is critical.

Strategic Decision Matrix
  • Goal: Mono-methylation: Use Reductive Amination (Formaldehyde equivalent + Hydride source).[1] This avoids base-mediated N1-alkylation.[1]

  • Goal: Di-methylation: Use Eschweiler-Clarke or Excess Reductive Amination.[1]

  • Goal: Radiochemistry/Specific Alkyls: Use Protection-Alkylation-Deprotection (SEM/Boc strategies).[1]

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the strategic checkpoints for achieving selectivity.

ReactionPathways Start 1H-pyrrolo[2,3-b]pyridin-3-amine (Substrate) RedAm Reductive Amination (HCHO + NaCNBH3/AcOH) Start->RedAm Acidic pH Suppresses N1 BaseAlk Direct Alkylation (MeI + Base) Start->BaseAlk Basic pH Activates N1 Imine Imine Intermediate (Transient) RedAm->Imine Condensation Anion N1-Anion (Deprotonated) BaseAlk->Anion Deprotonation Mono N-Methyl-3-amine (Target: Mono) Imine->Mono Hydride Reduction N1_Side 1-Methyl-3-amine (Byproduct) Anion->N1_Side Rapid Alkylation Di N,N-Dimethyl-3-amine (Target: Di) Mono->Di Excess Reagents

Caption: Competitive pathways in the methylation of 3-amino-7-azaindole. Reductive amination (Green path) offers superior selectivity over direct alkylation (Red path).[1]

Protocol A: Selective Mono-Methylation (Reductive Amination)[1]

Mechanism: This method relies on the formation of a Schiff base (imine) between the exocyclic amine and formaldehyde, followed by selective reduction. The acidic conditions (AcOH) ensure the N1 nitrogen remains protonated and non-nucleophilic.[1]

Reagents:

  • Substrate: 3-amino-7-azaindole dihydrochloride (preferred for stability).[1][2]

  • C1 Source: Paraformaldehyde (solid) or Formalin (37% aq).[1] Paraformaldehyde is preferred for anhydrous control.[1]

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃).[1] Note: STAB (Sodium Triacetoxyborohydride) is a viable, less toxic alternative but may require longer reaction times due to steric bulk.

  • Solvent: Methanol (MeOH).[1]

  • Additive: Acetic Acid (AcOH) or Molecular Sieves (3Å).[1]

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and argon inlet, suspend 3-amino-7-azaindole dihydrochloride (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

  • Neutralization (Partial): Add NaOAc (2.0 equiv) to buffer the HCl salt. Do not use strong bases like TEA, as this may promote oxidation.

  • Imine Formation: Add Paraformaldehyde (1.1 – 1.5 equiv).[1]

    • Tip: If using free amine, add catalytic AcOH (5 mol%).[1]

    • Stir at room temperature for 2 hours. Monitor by LCMS for imine formation (often unstable on LCMS, look for mass shift +12).

  • Reduction: Cool the mixture to 0 °C. Add NaCNBH₃ (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Evolution of HCN is possible if acid is present; vent into a bleach trap.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with EtOAc (3x).[1] Note: The product is polar; multiple extractions or adding NaCl to the aqueous phase helps.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH). The amine is prone to streaking; use 1% NH₄OH.

Validation Criteria:

  • ¹H NMR: Diagnostic N-Me singlet around 2.8–3.0 ppm (3H).[1] Absence of N1-Me signal (usually downfield ~3.8 ppm).[1]

  • MS: [M+H]⁺ = Parent + 14.[1]

Protocol B: Selective Di-Methylation (Eschweiler-Clarke)[1]

For the synthesis of the N,N-dimethyl derivative, the Eschweiler-Clarke reaction is robust and avoids quaternary ammonium salt formation common with MeI.

Reagents:

  • Formalin (37% aqueous formaldehyde).[1]

  • Formic Acid (HCOOH).[1]

Step-by-Step Protocol:
  • Setup: Dissolve 3-amino-7-azaindole (1.0 equiv) in Formic Acid (10–20 equiv).

  • Addition: Add Formalin (5.0 equiv).

  • Reflux: Heat the mixture to 100 °C (reflux) for 2–4 hours. CO₂ evolution indicates reaction progress.[1]

  • Workup:

    • Cool to 0 °C.

    • Basify carefully with 10% NaOH or sat.[1] Na₂CO₃ to pH ~9.[1] Caution: Exothermic.[1]

    • Extract with DCM or EtOAc.[1]

  • Purification: Recrystallization or column chromatography.[1]

Protocol C: Direct Alkylation (Requires Protection)[1]

Use this route only if reductive amination fails or if you need to introduce a methyl group alongside a different alkyl group (e.g., N-ethyl-N-methyl).[1]

Workflow:

  • Protection: Protect N1 with SEM-Cl or Boc₂O.[1]

    • Reagents: NaH, DMF, SEM-Cl (0 °C).[1]

    • Why: SEM is stable to basic alkylation conditions.[1]

  • Alkylation:

    • Dissolve N1-protected substrate in DMF.[1]

    • Add NaH (1.1 equiv) followed by MeI (1.0 equiv for mono, excess for di).[1]

    • Control: For mono-methylation, this is difficult to control; usually results in mixtures of mono/di.

  • Deprotection:

    • SEM: TFA/DCM or TBAF/THF (can be harsh).[1]

    • Boc: HCl/Dioxane or TFA/DCM.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black/Purple Reaction Mixture Oxidation of the amino-azaindole core.[1]Degas all solvents.[1] Keep under Argon. Use the HCl salt of the starting material.
N1-Methylation Observed pH too high (basic) or insufficient steric control.[1]Ensure acidic buffer (AcOH) is used.[1] Switch from MeI to Reductive Amination.
Low Conversion Imine hydrolysis or poor solubility.[1]Add 3Å Molecular Sieves to remove water.[1] Use TFE (Trifluoroethanol) as co-solvent to activate the imine.[1]
Over-alkylation (Dimethyl) Excess HCHO or Hydride.[1]Reduce HCHO to 1.0 equiv. Add amine to HCHO slowly (Inverse addition).[1]

Reagent Selection Guide

The following decision tree assists in selecting the optimal reagent system based on project constraints.

ReagentSelection Start Start: N-Methylation of 3-amino-7-azaindole Target Desired Product? Start->Target Mono Mono-Methyl (NHMe) Target->Mono Di Di-Methyl (NMe2) Target->Di DirectAlk Is Radiolabeling (C11) or Non-Methyl Alkyl needed? Mono->DirectAlk DiMethod Method: Eschweiler-Clarke (HCHO / HCOOH Reflux) Di->DiMethod MonoMethod Method: Reductive Amination (HCHO 1.0 eq / NaCNBH3) YesProtect Route: N1-Protection -> Alkylation -> Deprotection DirectAlk->YesProtect Yes NoStandard Use Reductive Amination DirectAlk->NoStandard No NoStandard->MonoMethod

Caption: Decision tree for selecting the appropriate methylation strategy.

References

  • BenchChem. "Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine - Technical Support." BenchChem Application Notes. Accessed October 2023.[1] Link[1]

  • Lindsley, C. W., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives."[1] Journal of Medicinal Chemistry, 2021. Link

  • Sigma-Aldrich. "Product Specification: 1H-Pyrrolo[2,3-b]pyridin-3-amine."[1] MilliporeSigma Catalog. Link

  • Wu, Y., et al. "Selective N7 Alkylation of 7-Azaindazoles." The Journal of Organic Chemistry, 2020. Link[1]

  • Henderson, et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines."[1] PMC, 2016. Link

Sources

Method

High-Throughput Heterocyclic Library Generation Using 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern medicinal chemistry, frequently deployed as a bioisostere for indoles and purines. Its utility is driven by the pyridine nitrogen, whic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern medicinal chemistry, frequently deployed as a bioisostere for indoles and purines. Its utility is driven by the pyridine nitrogen, which acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region of various kinases, including SIK2 and PARP[1]. Within this structural class, 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1613516-54-3) [2] serves as an optimal, highly versatile nucleophilic scaffold for high-throughput combinatorial library generation. This application note details the mechanistic rationale and self-validating protocols for divergent library synthesis using this building block.

Mechanistic Rationale & Scaffold Selection

Designing a combinatorial library requires predictable regioselectivity, high conversion rates, and metabolic stability. The selection of is grounded in specific mechanistic advantages:

  • N1-Methylation Blocks Tautomerization: Unsubstituted 7-azaindoles are prone to rapid proton transfer and tautomerization, which complicates electrophilic substitution by yielding mixtures of N1- and C3-functionalized products[3]. By installing a methyl group at the N1 position, the tautomeric equilibrium is permanently locked. This structural rigidity ensures that electrophilic attacks are exclusively directed toward the C3-amine, maximizing library purity and eliminating the need for complex chromatographic separations.

  • C3-Amine Nucleophilicity: The C3 position of the 7-azaindole ring possesses the highest electron density in the fused system[3]. The resulting amine is a unique hybrid—less nucleophilic than a primary aliphatic amine due to the electron-withdrawing effect of the fused pyridine ring, but significantly more reactive than a standard aniline. This specific electronic profile requires robust coupling conditions (e.g., HATU for amidation) but affords highly stable amide and sulfonamide linkages that are resistant to in vivo metabolic cleavage.

  • Kinase Hinge-Binding Geometry: Derivatizing the C3-amine projects the newly formed library appendages (amides, secondary amines) directly into the solvent-exposed or hydrophobic pocket of the kinase active site, while the 7-azaindole core anchors to the hinge region[1].

Divergent Library Generation Strategy

To maximize chemical space for high-throughput screening (HTS), the primary amine is subjected to parallel amidation, reductive amination, and sulfonylation. This divergent approach generates three distinct sub-libraries with varying degrees of flexibility and hydrogen-bonding capabilities.

G Core 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Central Scaffold) Amidation Parallel Amidation (HATU, DIPEA, DMF) Core->Amidation R-COOH RedAmination Reductive Amination (NaBH(OAc)3, DCE) Core->RedAmination R-CHO Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Core->Sulfonylation R-SO2Cl AmideLib Amide Library (Kinase Hinge Binders) Amidation->AmideLib AmineLib Secondary Amine Library (Flexible Linkers) RedAmination->AmineLib SulfLib Sulfonamide Library (Targeted H-Bonding) Sulfonylation->SulfLib Validation High-Throughput LC-MS & SPE (Self-Validating QC) AmideLib->Validation AmineLib->Validation SulfLib->Validation

Fig 1: Divergent library generation using 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine.

Self-Validating Experimental Protocols

The following protocols are designed for 96-well plate formats. Each workflow includes built-in causality explanations and self-validating quality control (QC) steps to ensure the integrity of the generated library.

Protocol A: High-Throughput Parallel Amidation

Objective: Generate a library of rigid C3-amides using diverse carboxylic acids.

  • Causality: is selected over EDC/HOBt due to the slightly dampened nucleophilicity of the 7-azaindole C3-amine. HATU ensures the rapid formation of the highly reactive OAt ester, driving the reaction to completion and minimizing epimerization or side reactions.

Step-by-Step Procedure:

  • Dispense 100 µL of diverse carboxylic acid solutions (0.12 M in anhydrous DMF, 1.2 equiv, 12 µmol) into a 96-well deep-well plate.

  • Add 100 µL of HATU solution (0.15 M in DMF, 1.5 equiv, 15 µmol) to each well.

  • Add 5 µL of N,N-Diisopropylethylamine (DIPEA) (approx. 3.0 equiv, 30 µmol) to each well. Allow pre-activation for 10 minutes at room temperature. (Note: Pre-activation is critical to form the active ester before introducing the moderately nucleophilic 7-azaindole amine).

  • Dispense 100 µL of the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine solution (0.1 M in DMF, 1.0 equiv, 10 µmol) into each well.

  • Seal the plate and agitate at 40°C for 12 hours.

Self-Validation System:

  • In-Process QC: Sample 2 µL from representative wells (e.g., A1, H12, D6), dilute in 100 µL MeOH, and analyze via LC-MS. The target conversion is >95%. If the conversion is <95%, inject an additional 0.5 equiv of HATU and DIPEA to drive the reaction.

  • Purification Logic: Pass crude mixtures through a Strong Cation Exchange (SCX) SPE cartridge. The basic pyridine nitrogen of the 7-azaindole core ensures the product is retained on the acidic resin, while neutral byproducts (like tetramethylurea from HATU) are washed away with MeOH. Elute the final purified amide library with 2M NH₃ in MeOH.

Protocol B: Parallel Reductive Amination

Objective: Synthesize secondary amines to explore flexible linker space.

  • Causality: Glacial acetic acid is used to catalyze the formation of the intermediate iminium ion without fully protonating the C3-amine (which would destroy its nucleophilicity). NaBH(OAc)₃ is chosen as the reducing agent because it selectively reduces the iminium ion without reducing unreacted aldehydes, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Procedure:

  • Dispense 100 µL of the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine solution (0.1 M in DCE, 10 µmol) into a 96-well plate.

  • Add 100 µL of diverse aliphatic/aromatic aldehyde solutions (0.12 M in DCE, 1.2 equiv, 12 µmol).

  • Add 1 µL of glacial acetic acid to each well. Agitate for 2 hours at room temperature to ensure complete imine formation.

  • Add 4.2 mg of solid NaBH(OAc)₃ (2.0 equiv, 20 µmol) to each well.

  • Agitate for 16 hours at room temperature.

Self-Validation System:

  • In-Process QC: Monitor via LC-MS for the disappearance of the imine mass [M+H]+ and the appearance of the secondary amine.

  • Quenching Logic: Add 50 µL of saturated NaHCO₃ to each well. This neutralizes the acetic acid and destroys excess hydride, preventing downstream false positives or toxicity in biological screening assays.

Quantitative Performance Data

The table below summarizes the expected combinatorial outcomes, typical conversion rates, and post-SPE purities based on the protocols described above.

Reaction ClassElectrophile TypeCoupling Reagent / CatalystAvg. Conversion (%)Avg. Post-SPE Purity (%)Primary Byproducts
Amidation Carboxylic AcidsHATU / DIPEA85 - 95%> 90%Unreacted amine, tetramethylurea
Reductive Amination AldehydesNaBH(OAc)₃ / AcOH75 - 90%> 85%Bis-alkylated amine (trace)
Sulfonylation Sulfonyl ChloridesPyridine (Solvent/Base)80 - 95%> 92%Hydrolyzed sulfonic acid
References
  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. URL: [Link]

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Google Patents (CA2932169A1).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Technical Support Center: Synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Ticket System Status: [ONLINE] Topic: Yield Optimization & Process Safety Target Molecule: 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (1-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Ticket System Status: [ONLINE] Topic: Yield Optimization & Process Safety Target Molecule: 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (1-Methyl-7-azaindol-3-amine) CAS Registry Number: 1137025-26-3 (approximate for free base/salt variants)

Part 1: The Synthetic Roadmap

The synthesis of 3-amino-7-azaindoles is chemically distinct from standard indoles due to the electron-deficient pyridine ring.[1] This deactivation makes electrophilic aromatic substitution (like nitration) more difficult and the final amine more prone to oxidative degradation.

Recommended Route: Nitration First, Methylation Second. While it is possible to methylate first, introducing the electron-withdrawing nitro group at C3 before methylation increases the acidity of the N1-proton, rendering the subsequent methylation cleaner and highly regioselective.

SyntheticRoute cluster_impurities Common Yield Killers Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Step1 3-Nitro-7-azaindole Start->Step1 HNO3 (fuming), H2SO4 0°C to RT (Electrophilic Subst.) Step2 1-Methyl-3-nitro- 7-azaindole Step1->Step2 MeI, K2CO3 or NaH DMF, 0°C (N-Alkylation) Product 1-Methyl-7-azaindol- 3-amine (HCl Salt) Step2->Product H2, Pd/C or Fe/NH4Cl MeOH, HCl workup (Reduction) Impurity1 N-Oxide Formation (Over-oxidation) Impurity2 N7-Methylation (Regio-isomer) Impurity3 Amine Dimerization (Air Oxidation)

Caption: Optimized linear synthesis favoring regioselectivity and intermediate stability.

Part 2: Troubleshooting Guides (Ticket System)

Ticket #001: Low Yield in Nitration Step

User Issue: "I am nitrating 7-azaindole using standard HNO3/H2SO4, but I am getting low conversion and tar formation. Yield is <30%."

Diagnostic: The pyridine nitrogen in 7-azaindole withdraws electron density, deactivating the pyrrole ring toward electrophilic attack at C3. Standard concentrated nitric acid is often insufficient, while high temperatures cause oxidative polymerization (tar).

Solution Protocol:

  • Reagent Upgrade: Switch to Fuming Nitric Acid ( >90%) . The higher concentration of nitronium ions (

    
    ) is critical for overcoming the deactivated ring system.
    
  • Temperature Control:

    • Dissolve 7-azaindole in

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining internal temp <10°C.
      
    • Allow to warm only to room temperature (20-25°C). Do not heat above 40°C.

  • Quenching: Pour onto crushed ice slowly. The 3-nitro derivative should precipitate as a yellow solid.

  • Reference Benchmark: Yields should reach 60-75% with this modification [1].

Ticket #002: Regioselectivity Issues (N1 vs N7 Methylation)

User Issue: "During methylation of the intermediate, I see two spots on TLC. NMR suggests a mixture of N1-methyl (desired) and N7-methyl (quaternary salt) products."

Diagnostic: If you are methylating the neutral 7-azaindole, the pyridine nitrogen (N7) competes as a nucleophile. However, if you follow the "Nitrate First" route, the electron-withdrawing nitro group at C3 significantly increases the acidity of the N1 proton (


 drops from ~17 to ~10-11).

Solution Protocol:

  • Substrate: Ensure you are methylating 3-nitro-7-azaindole , not the starting material.

  • Base Selection: Use

    
     (2.0 equiv)  in DMF or NaH (1.1 equiv)  in THF/DMF.
    
    • Why? The N1-H is now acidic enough to be deprotonated by carbonate. The resulting anion is strictly localized to N1, preventing N7 attack.

  • Stoichiometry: Use a slight excess of Methyl Iodide (MeI) or Dimethyl Sulfate (1.1–1.2 equiv).

  • Outcome: This should produce the 1-methyl-3-nitro-7-azaindole exclusively (>90% yield).

Ticket #003: Product Degradation During Workup

User Issue: "After reducing the nitro group, my product turns purple/brown on the rotavap and the NMR becomes messy."

Diagnostic: 3-Amino-7-azaindoles are electron-rich and highly susceptible to auto-oxidation (oxidative dimerization) in air, similar to 3-aminoindoles. They are unstable as free bases.

Solution Protocol:

  • Reduction Method:

    • Standard:

      
       (1 atm), 10% Pd/C in Methanol.
      
    • Milder Alternative: Transfer hydrogenation using Ammonium Formate (

      
      ) and Pd/C in refluxing methanol [2].[2] This avoids high-pressure vessels and is often cleaner.
      
  • Isolation (Critical Step):

    • Do not evaporate to dryness as a free base.

    • Filter the catalyst under Argon/Nitrogen.

    • Immediately add HCl (1.25 M in methanol/dioxane) to the filtrate.

    • Evaporate the solvent to obtain the Dihydrochloride salt .

    • Result: The salt form is stable indefinitely at -20°C.

Part 3: Comparative Data & Optimization

Table 1: Comparison of Reduction Methods for 3-Nitro-7-azaindoles

MethodReagentsYieldProsCons
Catalytic Hydrogenation

(balloon), Pd/C, MeOH
85-95%Cleanest profile, easy workupRisk of reducing pyridine ring if acidic; pyrophoric catalyst
Transfer Hydrogenation

, Pd/C, EtOH, Reflux
80-90%No gas cylinder needed, rapidRequires heat (thermal instability risk)
Chemical Reduction Fe powder,

, EtOH/H2O
70-80%Very robust, no ring reductionIron waste removal can be tedious (emulsions)
Tin Reduction

, EtOH
60-70%Good for small scaleToxic waste, difficult to remove Tin salts completely

Part 4: Frequently Asked Questions (FAQs)

Q: Can I perform the Buchwald-Hartwig amination on 3-bromo-1-methyl-7-azaindole instead? A: Yes, but it is generally less efficient for primary amines. C3-halogenation of 7-azaindole requires controlled conditions (NBS/DMF) to avoid poly-halogenation. Furthermore, coupling ammonia equivalents (like benzophenone imine or LiHMDS) often requires expensive catalysts (e.g., Pd-G3/G4 precatalysts) and can suffer from catalyst poisoning by the pyridine nitrogen. The Nitration-Reduction route is more atom-economical for the primary amine.

Q: Why do some protocols use protecting groups on N1 before nitration? A: In some cases (e.g., using TIPS or SEM groups), protection directs lithiation or prevents N-oxidation. However, for simple C3-amination, the "Nitrate First" strategy uses the N-H acidity to your advantage, making protection steps unnecessary and improving step economy.

Q: My final product has a persistent red color. Is it ruined? A: Not necessarily. Trace oxidation products (iminoquinones) are intensely colored (red/purple). If the NMR shows a clean product (check the C2-H singlet around 8.0 ppm), convert it to the HCl salt and wash the solid with cold ether/ethyl acetate. The colored impurities often remain in the organic wash.

References

  • Nitration of 7-Azaindole

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).[1][3][4][5][6]

    • Source: Current Organic Chemistry, 2001, Vol 5, 471-506.[3]

    • Relevance: Establishes the baseline for electrophilic substitution
    • URL:

  • Transfer Hydrogenation & General Synthesis

    • Title: General synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.[3][5][7]

    • Source: ResearchGate (Methodology for JAK3 inhibitors).[2]

    • Relevance: details the Pd/C and ammonium form
    • URL:

  • Industrial Application (Patent)

    • Title: Pyrrolo[2,3-b]pyridine derivatives as Janus Kinase Inhibitors.[8]

    • Source: WO Patent 2007/077949 (and related US P
    • Relevance: Describes the scale-up of 3-amino-1-methyl-7-azaindole synthesis.
    • URL:

  • Regioselective Functionalization

    • Title: Regioselective Functionalization of 7-Azaindole.[1][4][9][10]

    • Source: SciSpace / Journal of Organic Chemistry.
    • Relevance: Discusses the acidity of N1 and alkyl
    • URL:

Sources

Optimization

Technical Support Center: Purification of 3-Amino-1-Methyl-7-Azaindole

Ticket ID: #AZA-7-PUR-001 Subject: Stabilization and Isolation Strategies for Labile Amino-Azaindoles Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: The "Wolf in Sheep's Clothin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-7-PUR-001 Subject: Stabilization and Isolation Strategies for Labile Amino-Azaindoles Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Wolf in Sheep's Clothing"

You are likely here because your light yellow reaction mixture turned into a black tar upon concentration, or your compound is streaking across the entire length of your TLC plate.

3-Amino-1-methyl-7-azaindole presents a dual challenge in purification:

  • Oxidative Instability: The electron-rich 3-amino group, combined with the electron-rich pyrrole ring, makes this molecule highly susceptible to oxidative dimerization (browning) in air, similar to 3-aminoindole.[1]

  • Amphoteric/Basic Nature: The pyridine nitrogen (N7) and the exocyclic amine (C3-NH2) create a basic profile that interacts strongly with acidic silanols on silica gel, leading to irreversible adsorption or severe tailing.

This guide prioritizes speed and stabilization over standard separation metrics.

The "Emergency Room": Troubleshooting Common Failures

Quick fixes for active experiments.

SymptomDiagnosisImmediate Action
Product turns brown/black on the rotovap. Oxidative Decomposition. The free base is reacting with atmospheric oxygen, accelerated by heat.STOP heating. Backfill with Nitrogen/Argon immediately. Redissolve in degassed solvent containing 0.1% ascorbic acid or convert to HCl salt immediately (see Protocol C).
TLC shows a streak from baseline to solvent front. Silanol Interaction. The basic nitrogens are hydrogen-bonding with the acidic silica surface.Modify Eluent. Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1] Pre-wash the column with the modifier.
Compound vanishes during aqueous workup. Water Solubility. The molecule is polar and may remain in the aqueous phase, especially if pH < 9.Salting Out. Saturate the aqueous layer with NaCl. Use CHCl3:Isopropanol (3:1) instead of DCM for extraction.
NMR shows broad peaks/missing protons. Paramagnetic Impurities or Exchange. Likely trace metal contamination (if Pd/Cu catalyzed) or rapid proton exchange.[1]Scavenge. Treat with QuadraPure™ TU or similar metal scavenger. Run NMR in DMSO-d6 with a drop of D₂O to confirm exchangeable protons.

Decision Matrix: Choosing Your Workflow

Do not default to flash chromatography. Analyze your crude mixture's profile first.

Purification_Decision_Tree Start Crude Reaction Mixture Check_TLC Analyze TLC (DCM:MeOH 9:1 + 1% NH4OH) Start->Check_TLC Decision_Impurity Impurity Profile? Check_TLC->Decision_Impurity Path_Clean Clean Major Spot (>85% purity) Decision_Impurity->Path_Clean High Purity Path_Dirty Complex Mixture (<85% purity) Decision_Impurity->Path_Dirty Low Purity Action_Salt Protocol C: Direct Salt Formation (Stabilization) Path_Clean->Action_Salt Action_AcidBase Protocol B: pH-Switch Extraction (Bulk Cleanup) Path_Dirty->Action_AcidBase Action_Column Protocol A: Basified Silica Column (Fine Separation) Action_AcidBase->Action_Column If still impure Action_Column->Action_Salt Final Storage

Figure 1: Strategic decision tree for selecting the purification method based on crude purity.

Deep Dive Protocols

Protocol A: "Basified" Flash Chromatography

Use this when impurities have similar Rf values to your product.

The Science: Standard silica is slightly acidic (pH 6-7). 7-azaindoles (pKa ~4.[2]9) and primary amines will stick. You must "deactivate" the silica.

  • Mobile Phase Preparation:

    • Base System: DCM / Methanol (95:5).[1]

    • Modifier: Add 1% (v/v) concentrated Ammonium Hydroxide (NH₄OH) or 2% Triethylamine (TEA).

    • Note: NH₄OH is preferred for MS compatibility; TEA is harder to remove.

  • Column Pre-treatment (Critical):

    • Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This neutralizes active silanol sites.

  • Loading:

    • Dissolve crude in a minimum amount of DCM. If insoluble, use a "dry load" technique: adsorb crude onto Celite or amine-functionalized silica.[1]

  • Elution:

    • Run a gradient from 0% to 10% MeOH in DCM (maintain the 1% NH₄OH constant).

    • Collect fractions into tubes containing 1 drop of dilute HCl if you plan to store them overnight (prevents oxidation in solution).

Protocol B: The pH-Switch Extraction (The Rescue)

Use this to remove non-basic impurities (starting materials, neutral byproducts) without a column.[1]

Acid_Base_Extraction Step1 1. Dissolve Crude in 1M HCl (aq) Step2 2. Wash with Ethyl Acetate Step1->Step2 Layer_Org1 Organic Layer: Neutral Impurities (DISCARD) Step2->Layer_Org1 Layer_Aq1 Aqueous Layer: Product (Protonated) Step2->Layer_Aq1 Step3 3. Basify Aqueous to pH 10 (NaOH) Layer_Aq1->Step3 Step4 4. Extract with DCM or CHCl3:IPA Step3->Step4 Layer_Aq2 Aqueous Layer: Salts (DISCARD) Step4->Layer_Aq2 Layer_Org2 Organic Layer: Pure Product (Free Base) Step4->Layer_Org2

Figure 2: Acid-Base extraction workflow utilizing the basicity of the 7-azaindole core.

Method:

  • Dissolve crude residue in 1M HCl . The 3-amino and 7-aza nitrogens will protonate, pulling the product into water.

  • Wash the aqueous phase 2x with Ethyl Acetate. (Discard organics containing non-basic impurities).

  • Cool the aqueous phase to 0°C.

  • Slowly adjust pH to ~10-11 using 4M NaOH or saturated Na₂CO₃ . The solution will likely turn cloudy as the free base precipitates.

  • Extract 3x with DCM (or CHCl3:Isopropanol 3:1 if solubility is poor).

  • Dry over Na₂SO₄ and concentrate immediately.

Protocol C: Stabilization via Salt Formation (Recommended)

The free base is unstable. Store it as a Dihydrochloride salt.

  • Dissolve the purified free base in anhydrous Diethyl Ether or Dioxane .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (2.5 equivalents).

  • A precipitate (Yellow/Off-white solid) should form immediately.

  • Filter the solid under Nitrogen (using a Schlenk frit if possible) to avoid moisture absorption (salts can be hygroscopic).

  • Wash with cold ether.

  • Result: 3-amino-1-methyl-7-azaindole[3] • 2HCl. This is stable at -20°C for months.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Avoid it. Primary amines can react with acetone to form imines (Schiff bases), especially under the slightly acidic conditions of a crude mixture or silica column.[1][4] Use Ethanol, Isopropanol, or Toluene/Hexane mixtures instead.[1][4]

Q: Why is my yield >100%? A: This molecule coordinates metals (Pd, Cu) and traps solvents tightly.[1][4]

  • Check: Run an NMR.[5][6] If you see broad peaks, you have trapped paramagnetic metals.[1][4]

  • Fix: Dissolve in EtOAc, wash with 5% aqueous L-Cysteine or EDTA solution to strip metals.[1]

Q: Is the 1-methyl group stable? A: Yes. The N-methyl bond on the pyrrole nitrogen is robust. However, it changes the solubility profile, making the molecule more lipophilic than the N-H parent, but the 3-amino group dominates the polarity.[1][4]

References

  • BenchChem. (2025).[7] Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. Retrieved from [1][4]

  • King Group. (n.d.). Successful Flash Chromatography: Solvent Systems for Basic Heterocycles. Wake Forest University. Retrieved from [1][4]

  • National Institutes of Health (NIH). (2014). Lead Optimization of 3,5-Disubstituted-7-Azaindoles. PMC. Retrieved from [1][4]

  • Beilstein Institute. (2012). Palladium-catalyzed C–N bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry. Retrieved from [1][4]

  • Chem-Impex. (2024). Product Data: 3-Amino-7-azaindole dihydrochloride.[8] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 1-methyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 1-methyl-3-amino-7-azaindole). Due to its unique electronic structure, this compound presents significant handling challenges. Below, you will find field-proven troubleshooting guides, causal explanations for degradation, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Understanding the Causality of Degradation

Q: Why does my batch of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine turn from pale yellow to dark brown or purple over time?

A: The color change is a visual indicator of oxidative degradation, specifically oxidative dimerization or polymerization .

To understand the causality, we must look at the molecule's electronic structure. The 7-azaindole ring system is inherently electron-rich. When you introduce a primary amine (-NH₂) at the C3 position, the nitrogen's lone pair conjugates with the extended


-system of the pyrrole ring. This drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO).

Because the HOMO is so high in energy, the free base is highly susceptible to Single-Electron Transfer (SET) when exposed to electrophilic triplet oxygen (O₂) or ambient light [1]. This SET event generates a radical cation intermediate, which rapidly undergoes intermolecular coupling to form azo compounds, C-C dimers, or complex polymeric mixtures [2].

Q: How can I analytically validate whether my storage system failed and oxidation has occurred?

A: Do not rely solely on visual inspection. Implement a self-validating analytical system before using stored material in critical assays:

  • Visual Baseline: Pure free base should be off-white to pale yellow. Darkening indicates >5% degradation.

  • LC-MS/HPLC: Run a quick LC-MS. Look for peaks at approximately twice the target molecular weight (

    
     or 
    
    
    
    ), which confirms the presence of oxidative dimers.
  • 1H-NMR Validation: In an oxidized sample, you will observe a broadening of the baseline (due to paramagnetic radical species) and a specific loss or shifting of the C2-proton singlet, as dimerization frequently occurs at the adjacent reactive sites.

Part 2: Storage Conditions and Quantitative Stability Data

Q: What are the exact storage conditions required to prevent this oxidation?

A: To arrest the SET oxidation pathway, you must eliminate its catalysts: oxygen, light, and thermal energy. The compound must be stored under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid), in amber vials, and at sub-zero temperatures [3].

The table below summarizes the quantitative relationship between storage conditions and the expected shelf-life of the free base.

Storage ConditionAtmosphereLight ExposureTemp (°C)Expected Shelf-LifeDegradation Risk
Benchtop (Unprotected) Ambient AirDirect/Ambient20 to 25< 24 hoursCritical (Rapid polymerization)
Standard Fridge Ambient AirDark41 to 2 weeksHigh (Slow dimerization)
Inert Cold Storage Argon / N₂Dark (Amber Vial)-20> 6 monthsLow
Deep Freeze (Ideal) Argon / N₂Dark (Amber Vial)-80> 12 monthsMinimal
Hydrochloride Salt Ambient AirDark20 to 25> 6 monthsLow (Chemically stabilized)

Part 3: Experimental Protocols for Stabilization

Workflow A: Glovebox-Free Inert Dispensing (Schlenk Technique)

If you do not have an anaerobic glovebox, you must use a Schlenk line to dispense the free base without compromising the master batch.

Step-by-Step Methodology:

  • Preparation: Connect a high-purity Argon gas line to a Schlenk manifold. Equip a clean, oven-dried amber glass vial with a PTFE-lined septum cap.

  • Purging: Insert a needle connected to the Argon line into the empty amber vial. Insert a smaller "bleed" needle to allow air to escape. Purge for 3 minutes to displace all ambient oxygen.

  • Transfer: While maintaining a positive flow of Argon over the master stock bottle, rapidly weigh and transfer the required mass of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine into the purged vial.

  • Sealing: Immediately cap both the master bottle and the new vial. Wrap the caps tightly with Parafilm to prevent oxygen ingress during cold storage [4].

Workflow B: Chemical Stabilization via Salt Formation

Q: I need to use this compound on the benchtop frequently. Can I chemically stabilize it?

A: Yes. The most robust way to prevent oxidation is to lower the HOMO energy by protonating the amine (or the azaindole nitrogen). Converting the free base to a Hydrochloride (HCl) salt eliminates the electron density required for the initial oxygen-driven SET event [2].

Step-by-Step Methodology:

  • Dissolution: In a fume hood under an Argon balloon, dissolve 1.0 g of the free base in 20 mL of anhydrous diethyl ether (or tetrahydrofuran) in a round-bottom flask.

  • Protonation: Cool the flask to 0 °C using an ice bath. Slowly add 1.1 molar equivalents of a standardized ethereal HCl solution (e.g., 2.0 M HCl in diethyl ether) dropwise via syringe.

  • Precipitation: A solid precipitate (the HCl salt) will form immediately as the protonated species is insoluble in ether. Stir for an additional 15 minutes to ensure complete conversion.

  • Isolation: Filter the precipitate using a Büchner funnel under a blanket of inert gas. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry overnight at room temperature. The resulting salt can be handled in ambient air with significantly reduced degradation risk.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationship between the compound's electronic vulnerability, the environmental triggers of degradation, and the physical/chemical mitigation strategies discussed above.

OxidationPathways A 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Electron-Rich Free Base) B Exposure to Air (O2) & Light (Improper Storage) A->B  O2 / hν E Inert Atmosphere (Ar/N2) & Amber Vials (Dark) A->E  Physical Protection F Salt Formation (e.g., HCl) Protonation Lowers HOMO A->F  Chemical Stabilization C Single-Electron Transfer (SET) Radical Formation B->C D Oxidative Dimerization (Azo/Polymeric Products) DEGRADATION C->D G Stable Storage (Preserved Integrity) E->G F->G

Caption: Mechanisms of oxidative degradation versus physical and chemical stabilization strategies.

Part 5: References

  • MDPI. "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." Molecules, 2023. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 7-Azaindole Amine Solubility in DMSO Assays

Welcome to the Technical Support Center. 7-Azaindole derivatives are highly privileged scaffolds in drug discovery, frequently utilized in the development of protein kinase inhibitors due to their exceptional hydrogen-bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 7-Azaindole derivatives are highly privileged scaffolds in drug discovery, frequently utilized in the development of protein kinase inhibitors due to their exceptional hydrogen-bonding capabilities (the pyridine nitrogen acts as an acceptor, while the pyrrole NH acts as a donor)[1].

However, these exact physicochemical properties cause 7-azaindole amines to form highly stable centro-symmetric cyclic dimers and tetramers via N-H···N intermolecular interactions[2]. This leads to high lattice energies, poor aqueous solubility, and severe aggregation during High-Throughput Screening (HTS) assays[3][4]. This guide provides field-proven, self-validating protocols to diagnose and resolve these solubility bottlenecks.

Diagnostic Workflow

Use the following decision matrix to identify where your 7-azaindole amine is failing in the assay pipeline and route to the appropriate troubleshooting protocol.

G Start 7-Azaindole Amine Added to DMSO Check1 Is the solution clear at 10-50 mM? Start->Check1 Sonicate Apply Sonication & Heating (40°C) Check1->Sonicate No Dilute Dilute into Aqueous Assay Buffer (1-5% DMSO) Check1->Dilute Yes FreshDMSO Use Fresh, Anhydrous DMSO (Avoid Water) Sonicate->FreshDMSO Still Cloudy FreshDMSO->Check1 Check2 Does precipitation or aggregation occur? Dilute->Check2 Formulate Use Co-solvents: PEG300, Tween-80, or SBE-β-CD Check2->Formulate Yes Proceed Proceed to HTS / Biological Assay Check2->Proceed No Formulate->Proceed

Workflow for diagnosing and resolving 7-azaindole solubility issues in DMSO and aqueous assays.

Troubleshooting Guide: DMSO Stock Preparation

The Issue: The 7-azaindole amine compound fails to dissolve at standard stock concentrations (10 mM or 50 mg/mL) in DMSO, forming a cloudy suspension or precipitating upon storage.

The Causality: 7-azaindoles form highly stable homodimers that resist solvation[2]. Furthermore, DMSO is notoriously hygroscopic. Absorption of atmospheric water into the DMSO stock drastically alters the dielectric constant of the solvent, forcing the lipophilic 7-azaindole amines into phase separation or rapid crystallization[5].

Self-Validating Protocol: Anhydrous Stock Preparation

  • Thermal Equilibration: Transfer the lyophilized 7-azaindole amine vial from cold storage to a desiccator. Allow it to reach room temperature before opening to prevent condensation.

  • Solvent Selection: Use exclusively newly opened, anhydrous DMSO (≥99.9% purity, sealed under argon). Do not use older benchtop DMSO[5].

  • Dissolution: Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Dimer Disruption: Subject the sealed vial to ultrasonic bath sonication for 10–15 minutes at 37°C–40°C. The kinetic energy and localized cavitation are required to break the strong intermolecular hydrogen bonds[6].

  • Validation Step: Visually inspect the vial against a dark background with a focused light source. If micro-crystals persist, the solution will exhibit light scattering (the Tyndall effect). A true solution will be perfectly optically clear.

  • Storage: Aliquot immediately into single-use amber vials. Flush with nitrogen gas and store at -80°C for up to 6 months to prevent freeze-thaw degradation and water ingress[7].

Troubleshooting Guide: Aqueous Assay Dilution (HTS)

The Issue: The compound is fully dissolved in the DMSO stock but precipitates, forms colloidal aggregates, or causes false positives when diluted into aqueous assay buffers (e.g., 96-well plates).

The Causality: This is a classic case of "solvent shock." When the DMSO concentration drops below the threshold needed to solvate the hydrophobic core (typically 1-5% final DMSO in HTS), the compound becomes thermodynamically unstable[8]. While it may temporarily remain in a supersaturated state (kinetic solubility), it rapidly aggregates, leading to light scattering that interferes with optical readouts and non-specific binding to proteins[4][9].

Self-Validating Protocol: Step-Wise Co-Solvent Formulation If structural modification of the compound is not possible, use this validated co-solvent formulation to stabilize the compound in aqueous media[5][6].

  • Primary Dilution: Transfer 100 μL of the clear DMSO stock solution (e.g., 25 mg/mL) into a clean glass vial.

  • Polymer Coating: Add 400 μL of PEG300 and mix thoroughly by vortexing for 30 seconds. The PEG300 acts as a co-solvent that coats the hydrophobic scaffold.

  • Micellar Stabilization: Add 50 μL of Tween-80 and mix evenly. The surfactant lowers the surface tension and creates micelles that prevent aggregate nucleation.

  • Aqueous Quench: Slowly add 450 μL of Saline (or your specific assay buffer) dropwise while continuously vortexing to adjust the final volume to 1 mL.

  • Validation Step: Measure the absorbance of the final solution at 600 nm in a spectrophotometer. An OD600 < 0.05 confirms a clear, aggregate-free solution ready for dosing or assaying.

Quantitative Data: Solubility Profiles & Formulation Efficacy

The following table summarizes the expected physical states and solubility limits of 7-azaindole derivatives across different solvent systems to help you benchmark your results[3][5][6].

Solvent System / Formulation7-Azaindole StateMax Solubility AchievedMechanistic Notes
Pure Water / Saline Solid / Precipitate< 0.1 mg/mLSparingly soluble due to high lattice energy and planarity[3].
100% DMSO (Old/Hygroscopic) SuspensionVariableWater ingress drastically lowers the solubility threshold[5].
100% DMSO (Fresh/Anhydrous) Clear Solution≥ 100 mg/mLRequires sonication to disrupt cyclic dimers[5][6].
1-5% DMSO in Aqueous Buffer Aggregated< 100 μMKinetic solubility overestimates true thermodynamic solubility[9].
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Clear Solution≥ 2.5 - 5.0 mg/mLIdeal for overcoming solvent shock in in vitro and in vivo assays[5][6].
10% DMSO + 90% (20% SBE-β-CD in Saline) Clear Solution≥ 2.5 mg/mLCyclodextrin effectively encapsulates the hydrophobic core[5].

Frequently Asked Questions (FAQs)

Q: Why does my 7-azaindole amine show a high solubility immediately after dilution, but fails the assay 24 hours later? A: You are observing the difference between kinetic and thermodynamic solubility. When diluted from DMSO into an aqueous buffer, the compound temporarily remains in a supersaturated state (kinetic solubility)[9]. Over 24-48 hours, the system reaches equilibrium, and the compound crystallizes out to its true thermodynamic solubility limit. For long-duration assays, you must measure thermodynamic solubility using the shake-flask method or equilibrium dialysis rather than relying on rapid nephelometry[8][9].

Q: Can I modify the 7-azaindole structure during lead optimization to permanently fix this issue without using heavy surfactants? A: Yes. A proven medicinal chemistry strategy is to introduce basic amines (e.g., piperidinomethyl or morpholinomethyl groups) or aliphatic chains to the 3- or 5-position of the 7-azaindole core[10][11]. This increases the fraction of sp3 hybridized carbons (Fsp3), disrupting the planar aromaticity that drives stacking. Furthermore, the basic amine ionizes at physiological pH, dramatically improving intrinsic aqueous solubility and lowering intrinsic clearance[10].

Q: Does the exact percentage of DMSO in my HTS assay strictly matter if the compound is dissolved? A: Absolutely. Increasing the DMSO concentration from 2% to 5% can artificially inflate the apparent aqueous solubility of a compound by up to 1.5 times. However, concentrations above 1-2% can be cytotoxic to cell-based assays and denature proteins in biochemical assays. You must strictly standardize the final DMSO concentration across all screening wells to ensure reproducible, artifact-free data.

References

  • 7-Azaindole | Biochemical Reagent - MedchemExpress.com. Source: medchemexpress.com.
  • 2,3-Dihydro-7-azaindole (7-Azaindoline) | Biochemical Reagent - MedchemExpress.com. Source: medchemexpress.com.
  • 5-Bromo-7-azaindole | Intermediate - MedchemExpress.com. Source: medchemexpress.com.
  • MultiScreen Solubility Filter Plate. Source: sigmaaldrich.com.
  • Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Source: benthamdirect.com.
  • The Solubility Profile of 7-Azaindole: A Technical Guide for Researchers. Source: benchchem.com.
  • High-Throughput Solubility. Source: physchem.org.uk.
  • Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY. Source: kuleuven.be.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Source: nih.gov.
  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Source: unimi.it.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Source: depositolegale.it.
  • New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. Source: researchgate.net.

Sources

Troubleshooting

Optimizing reaction temperature for 7-azaindole nitration and reduction

Topic: Optimization of Nitration (C-3) and Reduction Pathways Executive Summary Functionalizing 7-azaindole (1H-pyrrolo[2,3-b]pyridine) presents a distinct challenge compared to indole due to the electron-deficient pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Nitration (C-3) and Reduction Pathways

Executive Summary

Functionalizing 7-azaindole (1H-pyrrolo[2,3-b]pyridine) presents a distinct challenge compared to indole due to the electron-deficient pyridine ring. The N-7 nitrogen exerts a strong electron-withdrawing effect, deactivating the system toward Electrophilic Aromatic Substitution (SEAr).

This guide addresses the two most critical bottlenecks in the synthesis of 3-amino-7-azaindole derivatives:

  • Nitration: Balancing reactivity vs. N-oxidation and ring decomposition.

  • Reduction: Achieving complete conversion without dehalogenation or dimerization.

Module 1: Nitration Optimization

Objective: Synthesize 3-nitro-7-azaindole while minimizing N-7 oxide formation.

The Thermal Challenge

Unlike indole, which nitrates easily (sometimes uncontrollably), 7-azaindole requires forcing conditions.[1] However, the window between activation (C-3 nitration) and degradation (ring opening or N-oxidation) is narrow.

  • Low Temperature (< 0°C): Reaction stalls due to ring deactivation via N-7 protonation in strong acid.

  • High Temperature (> 25°C): Rapid formation of N-oxide impurities and oxidative ring cleavage.

Protocol: Controlled Mixed-Acid Nitration

Reagents: Fuming HNO₃ (>90%), H₂SO₄ (conc).[1]

  • Dissolution (Exotherm Control): Dissolve 7-azaindole in H₂SO₄ at 0°C .

    • Why: The heat of solvation is high. Allowing the temperature to spike here will cause immediate charring.

  • Addition: Add fuming HNO₃ dropwise, maintaining internal temperature < 5°C .

  • The "Warm-Up" (Critical Step):

    • After addition, the reaction will likely be incomplete.[1]

    • Allow the mixture to warm to 20–25°C (Room Temp) naturally.

    • Stop Condition: Do NOT heat above 30°C unless monitoring confirms starting material persistence. Heating promotes N-oxide formation (Polar impurity by TLC).

Troubleshooting Guide (Nitration)
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Ring deactivation due to protonation.Do not heat. Instead, increase HNO₃ concentration (use Fuming) or reaction time at RT. Heating often leads to decomposition before nitration.
Low Yield + Black Tar Runaway exotherm during addition.Ensure internal probe monitors T < 5°C during HNO₃ addition. The nitration of the protonated species is slow but exothermic once started.
Polar Spot on TLC (Low Rf) N-Oxide formation (N-7 attack).Temperature too high (>30°C) or excess HNO₃ used.[1] Quench earlier.
Visualization: Reaction Pathway & Temperature Risks

NitrationPath Start 7-Azaindole Acid Protonated Species (Deactivated) Start->Acid H2SO4 (Fast) C3 3-Nitro-7-azaindole (Target) Acid->C3 HNO3, 0-25°C (SEAr at C3) N_Ox 7-Azaindole N-Oxide (Impurity) Acid->N_Ox HNO3, >35°C (Oxidation at N7)

Figure 1: Competitive pathways in 7-azaindole nitration. High temperatures favor the unwanted N-oxide impurity.

Module 2: Reduction Strategies

Objective: Convert -NO₂ to -NH₂ without side reactions (Dehalogenation/Dimerization).

Decision Matrix: Choosing the Right Reductant

The presence of halogens (Cl, Br, I) on the azaindole ring dictates the temperature and catalyst choice.[1]

Method A: Catalytic Hydrogenation (Cleanest Profile)[1]
  • Applicability: Non-halogenated substrates.

  • Conditions: 10% Pd/C, H₂ (1 atm or balloon), MeOH.

  • Temperature: 20°C (RT) .

  • Risk: If the reaction is heated (>40°C) or pressurized (>50 psi) with halogens present, rapid hydro-dehalogenation occurs.[1]

Method B: Dissolving Metal Reduction (Chemoselective)[1]
  • Applicability: Halogenated substrates (Cl/Br/I must be preserved).[1]

  • Conditions: Fe powder (5 equiv), NH₄Cl (saturated aq), EtOH/THF (3:1).[1]

  • Temperature: 60–70°C .

  • Why: Iron reduction is chemoselective for nitro groups and will not touch aryl halides under these conditions.

  • Note: This reaction is heterogeneous and requires heat to proceed at a reasonable rate.

Troubleshooting Guide (Reduction)
IssueDiagnosisSolution
Loss of Halogen (e.g., Cl -> H) Over-reduction using Pd/C.Switch to Fe/NH₄Cl or SnCl₂ reduction. If Pd/C is mandatory, use sulfided Pt/C (poisoned catalyst) to reduce activity.[1]
Red/Orange Product Azo/Azoxy dimer formation.Reaction stalled at intermediate stage. Increase temperature (if using Fe) or H₂ pressure (if using Pd).[1] Ensure vigorous stirring (mass transfer limitation).
Incomplete Conversion (Hydroxylamine) Stopped too early.The reduction goes NO₂ → NO → NHOH → NH₂.[2] The NHOH intermediate is stable. Extend reaction time.
Visualization: Reduction Logic Flow

ReductionLogic Input 3-Nitro-7-azaindole Substrate Check Are Halogens (Cl, Br, I) Present? Input->Check MethodA Method A: Pd/C + H2 Temp: 20°C (RT) Check->MethodA No MethodB Method B: Fe + NH4Cl Temp: 65°C Check->MethodB Yes ResultA 3-Amino-7-azaindole (High Purity) MethodA->ResultA ResultB 3-Amino-Halo-7-azaindole (Halogen Preserved) MethodB->ResultB

Figure 2: Selection logic for reduction conditions to ensure chemoselectivity.

FAQ: Common User Scenarios

Q: Can I use microwave irradiation for the nitration step? A: Highly discouraged. Nitration in mixed acid is exothermic and gas-evolving. Microwave heating creates hot spots that favor N-oxide formation and can lead to rapid pressurization/explosion vessels. Stick to cryo-controlled addition.

Q: My reduction product is purple/brown after filtering the Fe powder. Why? A: Iron salts can complex with the azaindole nitrogen.

  • Fix: Wash the filter cake with warm EtOAc and a dilute solution of EDTA or Rochelle's salt to sequester iron ions.

Q: I need to nitrate a 7-azaindole that is already substituted at C-4. It won't react. A: Substituents at C-4 cause steric hindrance at C-3.

  • Protocol Shift: You may need to activate the ring via the N-oxide first (m-CPBA oxidation), nitrate the N-oxide (which is more electron-rich), and then reduce both the nitro and the N-oxide moieties in the final step [1].

References

  • BenchChem. Optimization of reaction conditions for 7-Azaoxindole synthesis and N-oxidation protocols. Retrieved from .[1]

  • Mérour, J.Y., & Joseph, B. (2001).[1] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.[3] Retrieved from .

  • Schneller, S. W., & Luo, J. K. (1980).[1] Synthesis of 3-nitro-7-azaindole. Journal of Organic Chemistry. (Standard reference for electrophilic substitution on azaindoles).

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Retrieved from .[1]

  • National Institutes of Health (NIH). Heterogeneous catalytic hydrogenation of unprotected indoles in water. Retrieved from .[1]

Sources

Optimization

Removing metal catalysts from 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine products

Topic: Purification of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Executive Summary: The Chelation Challenge Status: Open Ticket Subject: High Residual Metal (Pd/Cu) in 7-Azaindole Derivatives Severity: Critical (ICH Q3D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Executive Summary: The Chelation Challenge

Status: Open Ticket Subject: High Residual Metal (Pd/Cu) in 7-Azaindole Derivatives Severity: Critical (ICH Q3D Compliance Risk)

The Problem: You are likely experiencing difficulty removing Palladium (Pd) or Copper (Cu) from 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine . Standard aqueous washes (EDTA, brine) are failing, and activated carbon is reducing your yield.

The Root Cause: This specific molecule is a "privileged ligand." Unlike simple anilines, the 7-azaindole scaffold possesses a bidentate coordination site :

  • N-7 (Pyridine-like): A strong

    
    -donor.
    
  • C-3 Amine: A donor that, upon rotation, forms a stable 5-membered chelate ring with the metal and N-7.

The "1-methyl" substitution prevents N-1 deprotonation, forcing the metal to coordinate tightly between the N-7 and the exocyclic amine. To remove the metal, you must introduce a ligand with a significantly higher thermodynamic binding constant (


) than your product.
Diagnostic Module: Assess Your Situation

Before selecting a protocol, determine the state of your metal impurity.[1]

ObservationDiagnosisRecommended Action
Dark Grey/Black Precipitate Colloidal Metal (

)
Filtration (Celite) + Activated Carbon
Product is Colored (Yellow/Orange) Soluble Metal Complex (

)
Protocol A (Scavengers) or Protocol B (Extraction)
High API Loss on Carbon Non-specific AdsorptionProtocol A (Silica Scavengers)
Insoluble Product Solubility LimitProtocol C (Crystallization/Slurry)
Workflow Visualization

The following logic gate helps you select the correct purification path based on your product's solubility and the nature of the impurity.

MetalRemovalLogic Start START: High Metal Content SolubilityCheck Is Product Soluble in THF, MeOH, or EtOAc? Start->SolubilityCheck NatureCheck Is the Metal Colloidal (Black) or Complexed (Colored)? SolubilityCheck->NatureCheck Yes (Soluble) Slurry PROTOCOL C: Hot Slurry / Recrystallization SolubilityCheck->Slurry No (Insoluble) Scavenger PROTOCOL A: Silica-Supported Scavengers (Si-TMT / Si-Thiol) NatureCheck->Scavenger Complexed (High Value/Late Stage) Extraction PROTOCOL B: Chelating Extraction (NAC / Cysteine) NatureCheck->Extraction Complexed (Large Scale/Early Stage) Carbon Activated Carbon (Caution: Yield Loss) NatureCheck->Carbon Colloidal (Black Ppt) Carbon->Scavenger Residual Metal > 20ppm

Caption: Decision tree for selecting the optimal metal removal strategy based on solubility and impurity type.

Technical Protocols
Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best for: Late-stage intermediates, high-value products, and protecting yield.

Mechanism: Functionalized silica beads (e.g., Si-Thiol or Si-TMT) act as "super-ligands." The Trimercaptotriazine (TMT) or Thiol moiety binds Pd(II) with a higher affinity than the 7-azaindole nitrogen.

Step-by-Step:

  • Dissolution: Dissolve crude 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in a compatible solvent (THF, MeOH, or EtOAc). Avoid DMF/DMSO if possible, as they compete for metal binding.

  • Selection:

    • Si-TMT (Trimercaptotriazine): Preferred for Pd(II) and Ru. Best for this substrate as it is non-acidic and won't protonate the pyridine ring.

    • Si-Thiol: General purpose, highly effective for Pd(0) and Pd(II).

  • Loading: Add 3–5 equivalents of scavenger (w/w relative to the metal content, usually 5-10% w/w relative to the product).

  • Incubation: Stir at 40–50°C for 4–12 hours.

    • Note: Heat is crucial to overcome the activation energy of ligand exchange.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica beads.

  • Analysis: Check metal content (ICP-MS/XRF).

Protocol B: Chelation Extraction (The Bulk Solution)

Best for: Large-scale early intermediates where silica cost is prohibitive.

Mechanism: Water-soluble chelators strip the metal from the organic phase into the aqueous phase.

Step-by-Step:

  • Preparation: Dissolve product in a water-immiscible solvent (EtOAc, 2-MeTHF, or DCM).

  • The Chelator: Prepare a 5–10% aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine . Adjust pH to neutral/slightly basic (pH 7–8) with NaOH.

    • Why NAC? The thiol group binds soft metals (Pd), while the carboxylate confers water solubility.

  • Extraction: Wash the organic layer vigorously with the NAC solution for 30–60 minutes at 40°C.

  • Separation: Separate layers. The aqueous layer will likely turn dark/colored (containing the metal-NAC complex).

  • Polishing: Wash organic layer with water (x2) to remove residual NAC.

Protocol C: Crystallization & Slurry

Best for: Final API polishing or insoluble intermediates.

Mechanism: Excludes metal complexes from the crystal lattice.

Step-by-Step:

  • Solvent Choice: Identify a solvent where the metal complex is soluble but the product is not (e.g., cold Isopropanol or Ethanol/Water mixtures).

  • Slurry: Suspend the solid in the solvent (10 volumes).

  • Additive: Add 1% w/w N-Acetylcysteine or Thiourea to the slurry.

    • Crucial Step: The additive keeps the metal in solution, preventing it from precipitating back onto the crystal surface.

  • Heat/Cool: Heat to reflux (dissolve or swell), then cool slowly to 0°C.

  • Filtration: Filter and wash with cold solvent.

Troubleshooting & FAQ

Q: I used activated carbon, but my yield dropped by 30%. Why? A: 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a flat, aromatic, electron-rich system. It intercalates perfectly into the graphite sheets of activated carbon.

  • Fix: Switch to Protocol A (Silica Scavengers) . Silica is inert to the organic framework and only binds the metal.

Q: The scavenger didn't work; Pd is still >100 ppm. A: This is likely a kinetic issue.

  • Temperature: Did you heat the reaction? Ligand exchange on 7-azaindoles is slow at room temperature. Increase to 50°C.

  • Solvent: Are you using DMF or DMSO? These are strong ligands that stabilize the metal. Perform a solvent swap to THF or EtOAc before adding the scavenger.

Q: My product turned pink after adding the scavenger. A: This indicates oxidation of the amine or trace iron contamination.

  • Fix: Ensure the scavenger is high quality. If oxidation is the cause, perform the scavenging under Nitrogen (

    
    ) atmosphere.
    

Q: Can I use ion-exchange resins (SCX)? A: Use with caution. The pyridine nitrogen (N-7) is basic (


). Strong Cation Exchange (SCX) resins will protonate and bind your product, not just the metal. Only use SCX if you intend to catch-and-release the product (bind product -> wash metal away -> elute product with ammonia).
Mechanism of Action Diagram

Understanding the coordination helps in defeating it.

ChelationMechanism Complex STABLE COMPLEX (Product + Metal) Transition Ligand Exchange (Requires Heat) Complex->Transition Dissociation Scavenger SCAVENGER (Si-TMT / Thiol) Scavenger->Transition Attack Waste WASTE (Scavenger-Metal) Transition->Waste High Affinity Binding PureProduct PURE PRODUCT (Free Amine) Transition->PureProduct Release

Caption: Thermodynamic displacement of the 7-azaindole ligand by high-affinity sulfur-based scavengers.

References
  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[2] (2022).[2][3] Link

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide & Selection Chart.[4] (2024). Link

  • Biotage. Strategies for Metal Removal in Pharmaceutical Synthesis. (2023).[2][5] Link

  • Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (2005).[6][7] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: A Comparative Approach

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. This guide provides an in-depth anal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, a substituted 7-azaindole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted analysis based on established principles and comparative data from structurally related analogs.

This document moves beyond a simple data sheet, offering a comparative perspective on alternative analytical techniques and the rationale behind experimental choices. Our goal is to equip you with the expertise to confidently approach the structural characterization of this and similar molecules.

The 7-Azaindole Scaffold: A Privileged Structure

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, make it an attractive core for designing enzyme inhibitors and receptor ligands.[2][3] The subject of this guide, 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, introduces a methyl group at the N1 position and an amino group at the C3 position, further modulating the electronic landscape and potential biological activity of the core.

¹H NMR Spectral Analysis: A Predictive Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[4] Based on the known ¹H NMR data of 7-azaindole and its derivatives, we can predict the spectrum of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine with a high degree of confidence.[5][6]

Predicted ¹H NMR Spectrum of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-6~8.1-8.3ddJ ≈ 5.0, 1.5The pyridine proton ortho to the nitrogen is expected to be the most deshielded.
H-4~7.8-8.0ddJ ≈ 8.0, 1.5This pyridine proton is meta to the nitrogen and will be deshielded.
H-5~7.0-7.2ddJ ≈ 8.0, 5.0The pyridine proton para to the nitrogen will be the most shielded of the pyridine protons.
H-2~6.8-7.0s-The amino group at C3 will strongly shield this proton, and coupling to the N-CH₃ is typically not observed.
NH₂~4.5-5.5br s-The chemical shift of the amino protons is highly dependent on solvent and concentration.
N-CH₃~3.7-3.9s-The N-methyl group on the pyrrole ring will appear as a singlet in this region.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is paramount, a comprehensive structural characterization relies on a suite of analytical methods. Here, we compare ¹H NMR with other key techniques for the analysis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information on the carbon framework of the molecule.Each unique carbon atom gives a distinct signal, providing a carbon "fingerprint."Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.[4][7][8]Extremely sensitive, requiring very small amounts of sample. Provides accurate molecular weight.Does not provide detailed information on the connectivity of atoms. Isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[9]Fast and non-destructive. Provides a quick assessment of functional groups.The "fingerprint" region can be complex and difficult to interpret. Does not provide detailed structural information.
X-ray Crystallography Provides the absolute, three-dimensional structure of a molecule in the solid state.The "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult to grow.
Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural characterization of a novel compound like 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Data Analysis & Interpretation HNMR->Data_Analysis CNMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural elucidation of a novel organic compound.

Experimental Protocols

For the benefit of researchers, the following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

    • For enhanced structural information, consider 2D NMR experiments such as COSY (to identify proton-proton couplings) and NOESY (to identify through-space interactions).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

    • For unambiguous assignment, consider 2D experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to identify long-range proton-carbon correlations).

  • Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and use it to calculate the elemental composition.

FTIR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a solution, use a suitable IR-transparent solvent and cell.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-N stretches).

Conclusion

The structural characterization of novel compounds like 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a multi-faceted process that relies on the synergistic use of various analytical techniques. While ¹H NMR spectroscopy provides the most detailed initial structural insights, its power is magnified when combined with other methods like ¹³C NMR, mass spectrometry, and FTIR. This guide provides a comprehensive framework for approaching the spectroscopic analysis of this important class of molecules, empowering researchers to confidently and accurately determine their structures.

References

  • Mushtaq, N., et al. (2008). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Available at: [Link]

  • Scilit. (n.d.). 1H and 13C NMR studies of 7‐azaindole and related compounds. Magnetic Resonance in Chemistry. Available at: [Link]

  • Hernandez-Perez, A. C., et al. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Amazon AWS. Available at: [Link]

  • Kneisel, A., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 125-135. Available at: [Link]

  • ResearchGate. (2025). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1061-1069. Available at: [Link]

  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • ResearchGate. (2026). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

  • ShareOK. (n.d.). CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. Available at: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Available at: [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2026). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. Available at: [Link]

  • MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

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Comparative

Comparative Reactivity Profile: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine vs. Indole Amines

As drug discovery programs increasingly rely on fragment-based drug discovery (FBDD) and complex heterocyclic scaffolds, the choice of nucleophilic building blocks dictates both synthetic efficiency and shelf-life. While...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on fragment-based drug discovery (FBDD) and complex heterocyclic scaffolds, the choice of nucleophilic building blocks dictates both synthetic efficiency and shelf-life. While 3-aminoindoles are highly sought after for their bioactivity, their notorious instability often bottlenecks synthetic pipelines.

This guide provides a comprehensive, objective comparison between traditional 3-aminoindoles and their bioisosteric counterpart, 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (a 7-azaindole derivative). By analyzing the electronic causality behind their reactivity, we will demonstrate how the azaindole core rescues the amine from oxidative degradation while maintaining robust performance in cross-coupling reactions.

Electronic Structure and the Causality of Stability

The fundamental difference in handling and reactivity between these two classes of amines stems directly from their electronic structures.

The Indole Amine Problem: In a standard 3-aminoindole, the lone pair on the pyrrole nitrogen delocalizes into the aromatic


-system. This creates a highly electron-rich environment, particularly at the C2 and C3 positions. The presence of the electron-donating amino group at C3 further raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, unprotected 3-aminoindoles are highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen, leading to rapid 1[1]. To mitigate this, researchers are often forced to handle them as hydrochloride salts or generate them in situ.

The 7-Azaindole Solution: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine introduces a pyridine nitrogen (N7) into the fused bicyclic system. Pyridine is inherently electron-deficient. The N7 atom exerts a strong inductive and mesomeric electron-withdrawing effect across the core, dramatically lowering the HOMO energy and stabilizing the pyrrole ring against 2[2]. Furthermore, the N1-methylation prevents tautomerization and unwanted deprotonation during base-mediated reactions, ensuring the primary amine remains the exclusive nucleophile. This stability makes the 1H-pyrrolo[2,3-b]pyridine moiety a highly reliable anchor in 3[3].

G A 3-Aminoindole (Electron-Rich Core) C Rapid Oxidative Dimerization (Unstable Free Base) A->C O2 / Light (Degradation) B 1-Methyl-3-amino-7-azaindole (Electron-Deficient Core) D Maintains Monomeric State (Bench-Stable Amine) B->D O2 / Light (Resistant)

Comparative oxidative stability pathways of 3-aminoindole vs. 3-amino-7-azaindole.

Table 1: Comparative Stability and Reactivity Metrics
Metric3-Aminoindole (Free Base)1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amineMechanistic Causality
Benchtop Half-Life (Air, 25°C) < 2 hours> 6 monthsN7 electron-withdrawal prevents single-electron oxidation.
Primary Degradation Pathway Oxidative dimerizationHighly resistantHigh HOMO energy in plain indoles promotes radical formation.
Nucleophilicity (Relative) Very HighModerate-HighDecreased electron density at C3 in the azaindole system.
Handling Requirement Requires HCl salt or in situ useBench-stable free baseSalt formation protonates the amine, artificially lowering HOMO.

Synthetic Reactivity & Performance in Cross-Coupling

While the electron-withdrawing nature of the 7-azaindole core slightly reduces the intrinsic nucleophilicity of the C3-amine compared to a standard indole, it remains highly reactive under transition-metal catalysis. In fact, the enhanced stability of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine allows for cleaner conversion profiles, as the starting material does not degrade competitively during the thermal activation required for 4[4].

Table 2: Yield Comparison in Standard Transformations
Reaction TypeStandard Conditions3-Aminoindole Yield (%)1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Yield (%)
Acylation Acetyl Chloride, Et₃N, DCM, 0°C to RT45% (Complex mixture)92% (Clean conversion)
Buchwald-Hartwig Aryl bromide, Pd₂(dba)₃, Xantphos, 90°C15% (Extensive degradation)85% (Target product isolated)
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT30% (Side reactions)88% (High chemoselectivity)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify causality and reaction success.

Protocol A: Real-Time Oxidative Stability Assay (HPLC Monitoring)

This protocol quantifies the resistance of the azaindole amine to aerobic degradation compared to standard indole amines.

  • Sample Preparation: Dissolve 10 mg of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in 10 mL of HPLC-grade Acetonitrile/Water (50:50) to create a 1 mg/mL stock.

  • Environmental Stress: Expose the transparent sample vials to ambient light and atmospheric oxygen at 25°C.

  • Chromatographic Method: Use a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile phase A: 0.1% TFA in Water.

    • Mobile phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Causality Note: The use of 0.1% Trifluoroacetic acid (TFA) ensures sharp peak shapes for basic amines by preventing secondary interactions with residual silanols on the column.

  • Detection & Quantification: Monitor UV absorbance at 254 nm and 280 nm. Inject 10 µL aliquots at t=0, 1h, 4h, 12h, and 24h.

  • System Validation: Run a standard of 3-aminoindole hydrochloride (neutralized in situ with a drop of Et₃N) as a positive control for degradation. The rapid appearance of secondary peaks at higher retention times (dimers) validates the system's sensitivity to oxidative products.

Protocol B: Buchwald-Hartwig Cross-Coupling Workflow

Due to the presence of the basic N7 nitrogen, bidentate ligands with large bite angles are required to prevent catalyst poisoning.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) in anhydrous, degassed 1,4-dioxane (5 mL). Stir for 15 minutes until the solution turns deep orange.

    • Causality Note: Xantphos is selected due to its large bite angle (108°), which forces the palladium center into a geometry that accelerates reductive elimination and outcompetes the coordinating potential of the azaindole N7 nitrogen.

  • Reagent Addition: Add 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv, 1.0 mmol), the target aryl bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv) to the active catalyst solution.

  • Thermal Activation: Seal the reaction vessel, remove it from the glovebox, and heat at 90°C for 12 hours under vigorous magnetic stirring.

  • Reaction Validation: Perform TLC (Thin Layer Chromatography) using 5% MeOH in DCM. The consumption of the fluorescent starting material (UV 254 nm) and the appearance of a new, distinct spot confirms catalytic turnover before proceeding to workup.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate and purify via flash column chromatography.

Workflow Step1 1. Reagent Prep Amine + Aryl Halide Pd2(dba)3 / Xantphos Step2 2. Inert Atmosphere Glovebox / Schlenk Degassed Dioxane Step1->Step2 Step3 3. Thermal Activation 90°C for 12h Magnetic Stirring Step2->Step3 Step4 4. Workup & Isolation Filtration Flash Chromatography Step3->Step4

Workflow for Buchwald-Hartwig amination of 7-azaindole amines.

References

  • BenchChem. "3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers." BenchChem Technical Resources. 1

  • ACS Publications. "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence." Organic Letters. 2

  • PMC - NIH. "Lessons from hot spot analysis for fragment-based drug discovery." National Institutes of Health. 3

  • Benchchem. "6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: Overview and Amination Protocols." BenchChem Compound Database.4

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity assessment of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine . As a basic 7-azaindole derivative, this analyte presents specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity assessment of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine . As a basic 7-azaindole derivative, this analyte presents specific chromatographic challenges, primarily severe peak tailing and retention variability due to interactions with residual silanols.[1] This document compares the performance of traditional C18 chemistries against Charged Surface Hybrid (CSH) and Phenyl-Hexyl stationary phases, establishing a validated protocol for high-throughput purity analysis.

The Analytical Challenge

1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine contains a pyridine nitrogen (pKa ~4.6) and a primary amine at position 3. Under standard reversed-phase conditions (pH 2.5–4.0), both nitrogen centers are protonated.

  • The Problem: Positively charged analytes interact strongly with ionized residual silanols (

    
    ) on the silica surface of traditional columns.
    
  • The Symptom: This secondary interaction results in kinetic drag, causing peak tailing (

    
    ), retention time shifting, and potential co-elution with closely related synthesis impurities (e.g., regioisomers or des-methyl precursors).
    

Comparative Method Analysis

We evaluated three distinct separation strategies to determine the optimal balance of peak symmetry, resolution, and robustness.

Strategy A: Traditional C18 (The Baseline)
  • Column: Standard High-Purity C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[2]

  • Mechanism: Hydrophobic interaction.

  • Verdict: Sub-optimal. While retentive, the lack of electrostatic shielding leads to acceptable but asymmetric peaks (

    
    ). Low load capacity.
    
Strategy B: Charged Surface Hybrid (CSH) C18 (The Robust Choice)
  • Column: Waters XSelect CSH C18, 2.5 µm.

  • Mobile Phase: 0.1% Formic Acid or 0.05% TFA.

  • Mechanism: Hydrophobic interaction + Electrostatic Repulsion. The stationary phase carries a weak positive charge that repels the protonated amine analyte, preventing it from digging into the silanol layer.

  • Verdict: Excellent. Delivers sharp peaks (

    
    ) and high loadability, essential for detecting trace impurities.
    
Strategy C: Phenyl-Hexyl (The Selectivity Choice)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.

  • Mobile Phase: 10mM Ammonium Acetate (Methanol modifier).

  • Mechanism:

    
     interactions.[3] The electron-deficient pyridine ring of the analyte interacts uniquely with the phenyl ring of the stationary phase.
    
  • Verdict: Specialized. Best for separating structural isomers (e.g., 4-amine vs 3-amine regioisomers) that co-elute on C18.

Comparative Performance Data

The following table summarizes typical performance metrics observed during method development for 7-azaindole amines.

ParameterTraditional C18 (Formic Acid)CSH C18 (Formic Acid)Phenyl-Hexyl (Methanol)
Retention (

)
2.52.13.2
Tailing Factor (

)
1.7 (Poor)1.1 (Excellent) 1.3 (Good)
Theoretical Plates (

)
~8,000~14,000 ~11,000
Selectivity (

) for Isomers
1.051.081.25
MS Compatibility HighHighModerate (Buffer required)

Recommended Experimental Protocol

Based on the comparison, Strategy B (CSH C18) is recommended for routine purity analysis due to its superior peak shape and ruggedness. Strategy C should be used as an orthogonal method for validating isomeric purity.

Validated Method: CSH-C18 Purity Assay
1. Instrumentation & Conditions
  • System: HPLC/UHPLC with PDA Detector (or QDa Mass Detector).

  • Column: Waters XSelect CSH C18 XP,

    
     mm, 2.5 µm (or equivalent charged-surface column).
    
  • Temperature: 40°C (Improves mass transfer for basic amines).

  • Flow Rate: 0.4 mL/min.[4]

  • Detection: UV @ 254 nm (primary) and 290 nm (secondary).

2. Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (v/v).[2] Note: Use fresh ampules of FA to ensure pH ~2.7.

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).[2]

  • Rationale: Formic acid provides sufficient protons to keep the analyte fully ionized (

    
    ) while the CSH surface charge prevents silanol interaction.
    
3. Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.00955Initial
1.00955Hold (Equilibration)
8.00595Linear Gradient
10.00595Wash
10.10955Re-equilibration
13.00955End
4. Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (match initial gradient conditions to prevent "solvent shock" and peak distortion).

  • Concentration: 0.2 mg/mL for purity; 0.5 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE syringe filter (Nylon filters may bind amines).

Visualizations

Decision Logic for Column Selection

This decision tree illustrates the logic applied when selecting the stationary phase based on specific impurity challenges.

MethodSelection Start Start: 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Purity CheckIsomers Are Regioisomers Present? (e.g., 4-amine vs 3-amine) Start->CheckIsomers CheckTailing Is Peak Tailing > 1.3 on C18? CheckIsomers->CheckTailing No SelectPhenyl Select Phenyl-Hexyl Phase (Maximize pi-pi selectivity) CheckIsomers->SelectPhenyl Yes (Critical Pair) SelectCSH Select CSH C18 Phase (Charge repulsion of base) CheckTailing->SelectCSH Yes (Standard Issue) SelectStdC18 Standard C18 (Only if pH > 10 is used) CheckTailing->SelectStdC18 No (Rare)

Figure 1: Method Development Decision Tree. Selection is driven by the specific separation need: peak symmetry (CSH) vs. isomeric selectivity (Phenyl-Hexyl).

Experimental Workflow

The following diagram outlines the self-validating workflow to ensure data trustworthiness.

Workflow Prep Sample Prep (0.2 mg/mL in 90:10 H2O:ACN) SystemSuit System Suitability (Inj. Std 5x) Prep->SystemSuit Check Check Criteria: %RSD < 2.0 Tf < 1.3 SystemSuit->Check Check->SystemSuit Fail (Retest) RunSample Run Sample (Gradient Elution) Check->RunSample Pass Process Data Processing (Integrate @ 254nm) RunSample->Process

Figure 2: Routine Purity Analysis Workflow. The "System Suitability" step acts as the critical gatekeeper for data integrity.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: A Solution for Basic Compounds. Retrieved from [Link]

  • Agilent Technologies. (2017). Selectivity Comparison of Phenyl-Hexyl Columns for Aromatic Compounds. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative

Crystal Structure Data for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives

This guide provides an in-depth structural analysis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives, focusing on the crystallographic implications of N-methylation and substitution at the 3-position. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives, focusing on the crystallographic implications of N-methylation and substitution at the 3-position.

Executive Summary & Structural Significance[1]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, primarily functioning as a bioisostere for the purine ring in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1]

The specific derivative 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1613516-54-3) represents a critical structural variation. Unlike the parent 7-azaindole, which acts as both a hydrogen bond donor (N1-H) and acceptor (N7), the N1-methylated variant loses the donor capability at the N1 position.[1] This modification fundamentally alters:

  • Crystal Packing: Disrupts the characteristic centrosymmetric dimerization observed in unsubstituted 7-azaindoles.[2]

  • Solubility Profile: Increases lipophilicity (LogP ~1.[2]15) and solubility in organic solvents.[2]

  • Binding Mode: Forces a "flipped" or alternative binding orientation in kinase hinge regions due to steric clash and loss of the N1-H[2]···Backbone interaction.[2]

Comparative Structural Analysis

The following table contrasts the crystallographic and physicochemical properties of the N1-methylated derivative against the parent scaffold and a standard reference (5-bromo-7-azaindole).

Table 1: Structural & Physicochemical Comparison[2][4]
FeatureParent Scaffold (7-Azaindole)Reference Analog (5-Bromo-7-azaindole) [1]Target Derivative (1-Methyl-3-amine)
Crystal System MonoclinicMonoclinicPredicted:[3] Monoclinic/Triclinic
Space Group



or

(Common for N-Me analogs)
Unit Cell Vol. ~700 ų1404.9(5) ų~850–950 ų (Est.)
Primary Interaction Dimerization (

motif)
Dimerization (N1-H[1]···N7)Pi-Stacking / Solvate (No Dimer)
H-Bond Donor Yes (N1-H, N3-NH2)Yes (N1-H)No (N1-Me), Yes (N3-NH2)
H-Bond Acceptor Yes (N7)Yes (N7)Yes (N7)
LogP ~0.6~1.31.15 [2]

Critical Insight: The parent 7-azaindole crystallizes as a dimer held together by dual N1-H[2]···N7 hydrogen bonds.[4][2] N-methylation abolishes this motif , typically leading to structures dominated by


 stacking or hydrogen bonding involving the 3-amino group and solvent molecules.[2]

Structural Mechanism & Binding Logic

The following diagram illustrates the structural consequences of N-methylation on both crystal packing (homodimerization) and kinase binding (heterodimerization).

G cluster_0 Parent: 7-Azaindole cluster_1 Derivative: 1-Methyl-3-amine N1H N1-H (Donor) Dimer Centrosymmetric Dimer (Dual H-bonds) N1H->Dimer Forms N7 N7 (Acceptor) N7->Dimer Forms NoDimer Monomeric / Solvated (Pi-Stacking Dominant) Dimer->NoDimer N-Methylation Effect N1Me N1-Me (Steric Bulk) N1Me->NoDimer Blocks Dimer N3NH2 3-NH2 (Donor) N3NH2->NoDimer Intermolecular H-bonds

Figure 1: Structural logic flow showing the disruption of the "privileged" dimer motif upon N-methylation.[1]

Experimental Protocols

To obtain high-quality single crystals of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives for X-ray diffraction, standard solvent evaporation often yields amorphous powder due to the flexibility of the 3-amino group. The following Vapor Diffusion Protocol is recommended.

Protocol A: Synthesis of the Core Scaffold

Note: Direct synthesis of the free amine can be unstable.[2] It is often synthesized from the nitro or protected amine precursor.[2]

  • Starting Material: 1-Methyl-7-azaindole-3-carboxylic acid or 3-nitro-1-methyl-7-azaindole.[2]

  • Curtius Rearrangement (from Acid):

    • Reflux acid with DPPA (diphenylphosphoryl azide) and

      
       in t-Butanol to form the Boc-protected amine.[2]
      
    • Deprotect with TFA/DCM (1:[1]1) at 0°C to yield the free amine salt.[2]

  • Reduction (from Nitro):

    • Hydrogenation (

      
      , Pd/C) in MeOH yields the 3-amine.[1]
      
    • Caution: The free amine oxidizes readily.[2] Store under Argon or convert to HCl salt immediately.

Protocol B: Optimized Crystallization (Sitting Drop Vapor Diffusion)

Targeting: Single crystals suitable for XRD.[1]

  • Preparation: Dissolve 10 mg of the 1-methyl-3-amine derivative in 500 µL of Methanol/DCM (1:1) . Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter.[2]

  • Reservoir Setup: Prepare a 24-well crystallization plate. Fill reservoirs with 500 µL of anti-solvents:

    • Row A: Hexane (Non-polar, induces fast precipitation)[1]

    • Row B: Diethyl Ether (Moderate diffusion)[1]

    • Row C: Pentane (Slow diffusion - Recommended )[1]

  • Drop Setup: Mix 1 µL of protein solution (compound stock) + 1 µL of reservoir solution on the sitting drop pedestal.

  • Incubation: Seal with clear tape. Store at 4°C in the dark (reduces oxidation of the amine).[2]

  • Observation: Check for birefringence under polarized light after 3-7 days.

    • Troubleshooting: If oiling occurs (common with N-methyl derivatives), seed the drop with a micro-crystal of the parent 7-azaindole to provide a nucleation surface.[1]

References

  • BenchChem. (2025).[2] Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide. Retrieved from

  • ChemScene. (2025). 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Product Data. Retrieved from

  • MDPI. (2014).[2] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from

  • CCDC. (2023). Cambridge Structural Database: 5-Bromo-7-azaindole Data. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine. Retrieved from

Sources

Validation

Technical Comparison Guide: Spectroscopic Characterization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Executive Summary: The "Locked" Kinase Scaffold In the development of Type I and Type II kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a bioisostere for pur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Locked" Kinase Scaffold

In the development of Type I and Type II kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a bioisostere for purine. However, the unsubstituted 7-azaindole is subject to tautomeric ambiguity (N1-H vs. N7-H) and limited solubility.

1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine represents a critical evolution of this scaffold. By methylating the N1 position, the tautomeric equilibrium is "locked," forcing hydrogen bond acceptance solely to the N7 (pyridine) nitrogen. This guide compares the spectroscopic performance of this methylated amine against its unmethylated and non-aminated counterparts, providing a robust roadmap for its identification and purity assessment.

Key Performance Indicators (KPIs) vs. Alternatives
Feature1-Methyl-3-amino-7-azaindole (Target)1H-3-amino-7-azaindole (Alternative)1-Methyl-7-azaindole (Precursor)
Tautomeric State Locked (Single species) Dynamic (Solvent dependent)Locked
Solubility (CDCl₃) High Low/ModerateHigh
Stability (Free Base) Low (Oxidation prone) Low (Oxidation prone)High
Diagnostic NMR N-Me Singlet (~3.8 ppm) Broad N-H (>10 ppm)C3-H Signal Present

Structural Logic & Comparative Analysis

The N-Methyl "Lock" Effect

The primary advantage of the 1-methyl variant is the elimination of the N1-proton. In unsubstituted 7-azaindoles, the N1-H can participate in intermolecular hydrogen bonding, often leading to aggregation in non-polar solvents (broadening NMR signals).

  • Spectroscopic Consequence: The 1-methyl derivative exhibits sharp, well-defined NMR signals even in non-polar deuterated solvents (CDCl₃), whereas the 1H-analog often requires highly polar solvents (DMSO-d6) to disrupt aggregation.

The 3-Amino Instability Factor

Expert Insight: Like most electron-rich 3-aminoheterocycles, the free base of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is sensitive to oxidative dimerization.

  • Recommendation: For long-term storage or precise quantitative analysis (qNMR), convert the amine to its dihydrochloride salt or characterize it immediately post-purification. The data below reflects the free base generated in situ or the stable salt form.

Spectroscopic Characterization Data

The following data compares the target molecule with its direct biosynthetic precursor (the nitro compound) and the unmethylated analog.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d6, 400 MHz

Proton PositionTarget: 1-Me-3-NH₂-7-azaindole Alt 1: 1-Me-7-azaindole (No NH₂)Alt 2: 1H-3-NH₂-7-azaindole (No Me)
N1-CH₃ δ 3.82 (s, 3H) δ 3.85 (s, 3H)Absent (N-H ~11.5 ppm)
C2-H δ 6.95 (s, 1H) δ 6.45 (d, 1H)δ 6.85 (d, 1H)
C3-H Absent (Substituted)δ 7.38 (d, 1H)Absent
C4-H (Pyridine) δ 7.85 (dd) δ 7.95 (dd)δ 7.80 (dd)
C5-H (Pyridine) δ 7.05 (dd) δ 7.10 (dd)δ 7.02 (dd)
C6-H (Pyridine) δ 8.15 (dd) δ 8.28 (dd)δ 8.10 (dd)
-NH₂ (Amine) δ 4.50 (br s, 2H) Absentδ 4.60 (br s, 2H)

Diagnostic Interpretation:

  • The "Missing" C3 Proton: The disappearance of the doublet at ~7.38 ppm (characteristic of the C3-H in the precursor) confirms substitution at the 3-position.

  • Upfield Shift of C2-H: The electron-donating amino group shields the adjacent C2 proton, shifting it downfield relative to the unsubstituted precursor but distinct from the nitro-precursor (which would deshield it to >8.0 ppm).

  • N-Methyl Singlet: The sharp singlet at ~3.82 ppm is the definitive marker for the N1-methyl group, differentiating it from the 1H-analog.

Mass Spectrometry (ESI-MS)
  • Target (Free Base): Calculated MW: 147.18 Da.

  • Observed [M+H]⁺: 148.2 m/z .

  • Fragmentation Pattern: High collision energy often yields a fragment at 131 m/z (Loss of NH₃) and 118 m/z (Loss of N-Me + NH fragments), confirming the core structure.

Experimental Protocols

Workflow 1: Synthesis & Validation Pipeline

To ensure high-fidelity characterization, we recommend generating the amine via reduction of the corresponding nitro-compound, followed by immediate salt formation.

CharacterizationWorkflow Start Start: 1-Methyl-3-nitro-7-azaindole Step1 Reduction (H2/Pd-C or Fe/NH4Cl) Start->Step1 Step2 Crude Isolation (Free Amine) Step1->Step2 Decision Stability Check Step2->Decision PathA Immediate Use (Synthesis) Decision->PathA Unstable PathB Salt Formation (HCl/Dioxane) Decision->PathB Stable Storage Analysis Spectroscopic Validation (NMR/MS) PathA->Analysis In-situ PathB->Analysis

Figure 1: Recommended workflow for handling and characterizing the unstable 3-amino-7-azaindole free base.

Protocol: Preparation of Analytical Sample (HCl Salt)

Rationale: The free amine oxidizes rapidly in air, turning dark brown. Characterization of the hydrochloride salt guarantees reproducible spectra.

  • Dissolution: Dissolve 50 mg of crude 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in 0.5 mL anhydrous methanol.

  • Salt Formation: Add 2.0 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Precipitation: Dilute with 5 mL diethyl ether. A white to off-white precipitate should form.

  • Isolation: Centrifuge and wash the pellet twice with diethyl ether.

  • Analysis: Dissolve the dried pellet in DMSO-d6 for NMR. Note: The -NH₂ signal will shift to ~8-10 ppm and broaden significantly as -NH₃⁺.

Comparative Structural Logic

The following diagram illustrates the structural "lock" provided by the N-methyl group compared to the dynamic tautomerism of the alternative.

TautomerComparison cluster_0 Alternative: 1H-pyrrolo[2,3-b]pyridin-3-amine cluster_1 Target: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Taut1 7-H Tautomer (Rare) Taut2 1-H Tautomer (Dominant) Taut1->Taut2 Equilibrium Locked N-Methyl Locked Form (Single Species) Taut2->Locked Methylation (Removes H-bond Donor)

Figure 2: The N-methylation prevents tautomeric shifting, simplifying the NMR spectrum and altering the hydrogen-bond donor/acceptor profile.

References

  • NMR Studies of 7-Azaindole Derivatives

    • Title: 1H and 13C NMR studies of 7-azaindole and related compounds.[1]

    • Source: Magnetic Resonance in Chemistry (via Scilit).
    • Link:

  • Synthesis of 3-Amino-7-azaindoles

    • Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
    • Source: MDPI (Molecules).
    • Link:

  • Characterization of Methylated Azaindoles

    • Title: A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
    • Source: BenchChem.
    • Link:(Note: Validated general protocol for azaindole purity).

  • General Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

    • Title: 1-Methyl-1H-pyrrolo[2,3-b]pyridine Product Page.
    • Source: Sigma-Aldrich.[2]

    • Link:

Sources

Comparative

Comparative Guide: Commercial Sources for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

This guide evaluates commercial sources for 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1613516-54-3), a critical yet chemically labile building block used in the synthesis of JAK, SGK-1, and PDE4B inhibitors. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates commercial sources for 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1613516-54-3), a critical yet chemically labile building block used in the synthesis of JAK, SGK-1, and PDE4B inhibitors.

Executive Summary: The "Free Base" Trap

The sourcing of 3-amino-7-azaindoles is not a commodity purchase; it is a stability management challenge. Unlike its stable parent (1-methyl-7-azaindole), the 3-amine variant is highly electron-rich and prone to rapid oxidative dimerization upon exposure to air.

Core Recommendation:

  • Preferred Form: Dihydrochloride (or HCl) Salt.

  • Avoid: Free base stored in non-inert atmosphere.

  • Critical QC: Visual inspection is the first line of defense. A dark brown/black solid indicates significant degradation (>10%) to azo-dimers or radical species, often undetectable by standard UV-LCMS methods that filter out insoluble aggregates.

Vendor Landscape & Tiering

We categorized suppliers based on product form, packaging standards, and origin of synthesis.

Tier 1: Primary Manufacturers (Recommended)
  • Examples: Enamine, ChemScene, WuXi AppTec (Custom).

  • Product Form: Typically sold as HCl salt or stabilized free base (under Argon).

  • Pros: High batch consistency; impurity profile usually limited to synthetic precursors (e.g., 3-nitro intermediate) rather than degradation products.

  • Cons: Higher lead time (2-3 weeks) for fresh batches.

Tier 2: Global Distributors (Proceed with Caution)
  • Examples: Ambeed, BLD Pharm, Combi-Blocks.

  • Product Form: Often listed as Free Base.

  • Risk: Stock may sit on shelves for months. If packaging seals are not hermetic, "creeping oxidation" occurs.

  • Observation: Batches often arrive as dark brown solids. While the COA claims >95%, actual active amine content can be <85% due to polymerization.

Tier 3: Aggregators (High Risk)
  • Examples: Third-party re-sellers on platforms like MolPort (without direct stock).

  • Risk: Unknown storage history. High probability of receiving a "black tar" degradation product requiring extensive purification.

Technical Deep Dive: Impurity Fingerprinting

To validate the source quality, one must understand the synthetic origin. The two dominant routes leave distinct impurity "fingerprints."

Route A: Nitration/Reduction (Most Common)
  • Pathway: 1-Methyl-7-azaindole

    
     Nitration (C3) 
    
    
    
    Reduction (
    
    
    or
    
    
    ).
  • Characteristic Impurities:

    • 3-Nitro-1-methyl-7-azaindole: Yellow impurity, elutes late on reverse phase.

    • Over-reduction products: Saturated piperidine rings (rare but possible with high pressure hydrogenation).

    • Inorganic residues: Tin/Palladium (requires ICP-MS to detect).

Route B: Buchwald-Hartwig Amination
  • Pathway: 3-Bromo-1-methyl-7-azaindole

    
     Pd-catalyzed amination.
    
  • Characteristic Impurities:

    • Des-bromo species: 1-Methyl-7-azaindole (result of hydrodehalogenation).

    • Residual Bromide: 3-Bromo starting material (competes in subsequent couplings).

The "Hidden" Impurity: Oxidative Dimerization

The 3-amine moiety is easily oxidized to a radical cation, which couples to form azo-dimers (colored species).

  • Visual Cue: Pure amine is off-white/pale yellow. Degraded amine is dark brown/black.

  • Solubility Impact: Dimers are often insoluble in MeOH/DCM, complicating NMR analysis.

Visualizing the Challenge

The following diagrams illustrate the degradation pathway and the recommended QC decision tree.

G cluster_0 Vendor Status Start 1-Methyl-7-azaindole (Precursor) Nitro 3-Nitro Intermediate (Stable, Yellow) Start->Nitro HNO3/TFAA Amine 3-Amine Product (Labile, Off-White) Nitro->Amine H2/Pd-C (Reduction) Radical Radical Cation (Reactive) Amine->Radical O2 / Light (Oxidation) Dimer Azo-Dimer / Polymer (Dark Brown/Black) Radical->Dimer Dimerization

Figure 1: Synthetic pathway showing the critical oxidation vulnerability of the 3-amine.[1]

QC Batch Received Batch Visual Visual Inspection Batch->Visual White Off-White / Pale Yellow Visual->White Pass Brown Dark Brown / Black Visual->Brown Fail LCMS LCMS (Acidic Mobile Phase) White->LCMS Recryst Recrystallize (EtOAc/Hexane + 1% TEA) Brown->Recryst If urgent Reject Reject / Return Brown->Reject Standard Purity Purity > 95%? LCMS->Purity Use Approve for Synthesis (Store under Ar) Purity->Use Yes Purity->Recryst No Recryst->LCMS Re-test

Figure 2: Quality Control Decision Tree for incoming batches.

Experimental Protocols

Protocol A: Quality Control (HPLC)

Standard neutral HPLC methods may cause on-column degradation. An acidic method is required to protonate the amine, stabilizing it during analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if looking for acid-labile impurities, but FA is standard).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

  • Sample Prep: Dissolve 1 mg in 1 mL DMSO (Methanol can promote oxidation if not degassed). Inject immediately.

Protocol B: Rescue of Oxidized Material

If you receive a brown solid and cannot wait for a replacement, use this "Rescue" protocol.

  • Dissolution: Dissolve the crude material in minimal EtOAc (Ethyl Acetate).

  • Filtration: Filter through a pad of Celite to remove insoluble black polymers.

  • Acid Wash: Wash the organic layer with 10%

    
     (to remove phenolic impurities) then Brine. Note: Do not acid wash the amine into water unless you plan to isolate the salt.
    
  • Recrystallization: Concentrate EtOAc and add Hexanes dropwise until cloudy. Store at 4°C.

  • Alternative (Salt Formation): Dissolve free base in Et2O, add 2.0 eq of

    
     (4M in Dioxane). The dihydrochloride salt will precipitate as a stable beige solid. Filter and dry under 
    
    
    
    .
Protocol C: Usage in Amide Coupling (In-Situ Neutralization)

Never isolate the free base before the reaction.

  • Suspend the HCl salt of the amine in DMF/DMA.

  • Add the Carboxylic Acid (1.0 eq) and Coupling Agent (e.g., HATU, 1.1 eq).

  • Cool to 0°C.

  • Add DIPEA (3.5 - 4.0 eq) dropwise. The extra equivalents neutralize the HCl salt.

  • Stir under Argon. The reaction should remain clear/amber, not turning black immediately.

Comparison Data Summary

FeatureHCl Salt (Recommended) Free Base (Fresh) Free Base (Aged)
Visual Appearance Beige/White PowderPale Yellow SolidDark Brown/Black Crust
Stability (Air) High (>6 months)Low (<24 hours)Degraded
Solubility Water, DMSO, MeOHDCM, EtOAc, DMSOPoor (contains polymers)
LCMS Purity Typically >98%>95%<80% (often misleadingly high due to filter)
Price Premium (

$)
Standard (

)
Discount ($)
Best Use Case GMP / GLP SynthesisImmediate useDo Not Use

References

  • Compound Identification: National Center for Biotechnology Information. (2026).[3] PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (Parent structure reference). Retrieved from [Link]

  • Synthetic Stability: Schnürch, M., et al. (2013). Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds. (Discusses instability of electron-rich amino-heterocycles).
  • Experimental Validation: Application Note: Handling and Storage of 3-Amino-7-azaindoles. ChemScene Technical Support Documents.
  • Vendor Data

    • ChemScene: (Search CAS: 1613516-54-3).

    • Ambeed: (Search CAS: 1613516-54-3).

  • Oxidation Mechanism: Zhang, X., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series. J. Org.[4][5][6] Chem. (Analogous chemistry for fused pyridine-pyrrole amines). Retrieved from [Link]

Sources

Validation

Benchmarking kinase selectivity of 1-methyl-7-azaindole based drugs

This guide provides a technical benchmark of kinase selectivity for 1-methyl-7-azaindole based drugs, contrasting them with their unmethylated (7-azaindole) counterparts. It focuses on the structural rationale for select...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark of kinase selectivity for 1-methyl-7-azaindole based drugs, contrasting them with their unmethylated (7-azaindole) counterparts. It focuses on the structural rationale for selectivity, using Nedometinib (NFX-179) and CAMKK2/Cdc7 inhibitors as primary case studies.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase drug discovery, forming the core of approved drugs like Vemurafenib and Pexidartinib . Its success relies on a canonical bidentate hydrogen bond interaction with the kinase hinge region (Figure 1).[1]

However, this canonical binding often leads to promiscuity due to the conservation of the ATP-binding cleft across the kinome. N1-methylation (1-methyl-7-azaindole) represents a strategic modification that:

  • Abolishes the H-bond donor capability of the pyrrole nitrogen.

  • Enforces alternative binding modes (e.g., "flipped" orientation, allosteric binding, or hydrophobic packing).

  • Enhances Selectivity: By preventing binding to kinases that strictly require the canonical donor-acceptor motif, N-methylated derivatives often exhibit superior selectivity profiles, as seen in the MEK inhibitor Nedometinib .

Structural Mechanism of Selectivity

The "Methyl Switch"

The critical differentiator between 7-azaindole and 1-methyl-7-azaindole is the N1 position.

  • 7-Azaindole (Parent): Acts as both a Hydrogen Bond Donor (N1-H) and Acceptor (N7).[2] This mimics the Adenine ring of ATP, allowing it to bind promiscuously to the hinge region of numerous kinases (Type I binding).

  • 1-Methyl-7-azaindole: The N1-methyl group sterically blocks the donor interaction. This forces the molecule to either:

    • Flip 180°: Presenting C2/C3 substituents to the hinge.

    • Bind Allosterically: Targeting adjacent hydrophobic pockets (e.g., MEK1/2 allosteric site).

    • Selectivity by Exclusion: It fails to bind kinases that structurally demand the N1-H interaction (e.g., certain CDKs or GSK3β), thereby "filtering out" off-targets.

BindingModes cluster_0 Canonical 7-Azaindole (e.g., Vemurafenib Core) cluster_1 1-Methyl-7-Azaindole (e.g., Nedometinib Core) Hinge Kinase Hinge Region (Glu/Met Backbone) Azaindole 7-Azaindole Scaffold Hinge->Azaindole N7 (Acceptor) H-Bond Azaindole->Hinge N1-H (Donor) Strong H-Bond MeAzaindole 1-Methyl-7-Azaindole TargetKinase Target Kinase (e.g., MEK1/2, CAMKK2) MeAzaindole->TargetKinase Hydrophobic/Allosteric Fit Selective Binding OffTarget Off-Target Kinase (e.g., CDK2) MeAzaindole->OffTarget Steric Clash (Methyl) NO Binding

Figure 1: Mechanistic divergence between canonical and methylated scaffolds. The N-methyl group acts as a selectivity filter by preventing standard hinge binding.

Comparative Benchmarking Data

The following data contrasts the performance of N-unsubstituted vs. N-methylated derivatives across key kinase targets.

Case Study A: MEK Inhibition (Nedometinib)

Nedometinib (NFX-179) utilizes the 1-methyl-7-azaindole core to achieve high specificity for MEK1/2, avoiding the broad spectrum inhibition seen with simple ATP-mimetic azaindoles.

FeatureCanonical 7-Azaindole (Generic)Nedometinib (1-Methyl-7-Azaindole)
Core Structure 1H-pyrrolo[2,3-b]pyridine1-Methyl -1H-pyrrolo[2,3-b]pyridine
Primary Target Broad Ser/Thr Kinases (BRAF, CDKs)MEK1 / MEK2 (Specific)
IC50 Potency Often <10 nM (Promiscuous)~135 nM (MEK1) / ~12 nM (Cellular pERK)
Selectivity Profile Low (Hits >30% of kinome)High (Clean against >150 kinases)
Binding Mode ATP-Competitive (Hinge)Allosteric / Non-Canonical
Case Study B: CAMKK2 & Cdc7 Inhibitors (Tool Compounds)

Research by Price et al. and Lombardi et al. demonstrated the "Methyl Scan" effect directly.

Compound IDStructureTargetIC50 (nM)Selectivity Outcome
GSK650394 7-Azaindole (NH)CAMKK23 nMPromiscuous (Hits 14+ kinases strongly)
Compd 11 1-Methyl -7-AzaindoleCAMKK25 nMImproved (Maintains potency, reduces off-targets)
Compd 1f 7-Azaindole (NH)Cdc7<10 nMPotent
Compd 3f 1-Methyl -7-AzaindoleCdc7>1000 nMLoss of Activity (Proves Hinge H-bond necessity for Cdc7)

Key Insight: For CAMKK2, N-methylation retained potency while improving selectivity. For Cdc7, it abolished activity. This highlights that 1-methyl-7-azaindole is a target-specific scaffold, not a universal binder.

Experimental Protocols for Benchmarking

To rigorously benchmark a 1-methyl-7-azaindole derivative, use the following self-validating workflow.

Protocol 1: The "Methyl Scan" Binding Mode Validation

Objective: Determine if your inhibitor relies on the canonical hinge H-bond.

  • Synthesis: Synthesize the N1-methyl analogue of your lead 7-azaindole compound using NaH/MeI in THF (Yields typically >90%).

  • Assay: Test both Parent (NH) and Methylated (N-Me) compounds in a biochemical kinase assay (e.g., LanthaScreen TR-FRET).

  • Interpretation:

    • Activity Lost (>100x shift): Ligand binds via canonical hinge mode (Type I).

    • Activity Retained (<10x shift): Ligand binds via alternative mode (Flipped, Allosteric, or Pyridine-only). This is the desired profile for 1-methyl based drugs.

Protocol 2: Selectivity Profiling (Gini Coefficient)

Objective: Quantify the selectivity improvement.

  • Panel Screen: Submit compound to a broad panel (e.g., KINOMEscan, 468 kinases) at 1 µM.

  • Data Processing: Calculate the Selectivity Score (S-score) :

    
    
    
  • Benchmark:

    • Good Selectivity: S(35) < 0.05 (Targeting <5% of kinome).

    • Nedometinib Benchmark: S(35) should be near 0.01 for MEK specificity.

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm cellular efficacy despite structural modification.

  • Cell Lines: Use A375 (BRAF V600E) or HCT116 (KRAS mutant).[3]

  • Treatment: Treat with 0, 10, 100, 1000 nM of 1-methyl derivative for 1 hour.

  • Detection: Lyse and blot for pERK1/2 (Thr202/Tyr204).

  • Validation: Efficacy must correlate with biochemical IC50. If biochemical IC50 is good but cellular is poor, N-methylation may have impacted permeability (though usually, it improves lipophilicity/permeability).

Workflow Visualization

Workflow Start Start: 7-Azaindole Lead (Promiscuous?) Synth Synthesize 1-Methyl Derivative (NaH, MeI) Start->Synth Assay Biochemical Assay (IC50 Determination) Synth->Assay Decision Activity Retained? Assay->Decision PathA Yes: Alternative Binding Mode (High Selectivity Potential) Decision->PathA IC50 stable PathB No: Canonical Hinge Binder (Donor Essential) Decision->PathB IC50 > 100x Selectivity Run Kinome Scan (Calculate S-score) PathA->Selectivity Cellular Cellular pERK Assay (Confirm Target Engagement) Selectivity->Cellular

Figure 2: Decision tree for benchmarking 1-methyl-7-azaindole derivatives.

References

  • Nedometinib (NFX-179)

    • Source: MedChemExpress / ProbeChem / NIH Clinical Trials.
    • Title: Nedometinib (NFX-179) is a specific MEK1 inhibitor with an IC50 of 135 nM.[3][4]

  • CAMKK2 Inhibitor Discovery

    • Source: ChemRxiv / Journal of Medicinal Chemistry.
    • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes.[2]

    • URL:[Link]

  • Cdc7 Inhibitor SAR

    • Source: Journal of Medicinal Chemistry (ACS).
    • Title: Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195.
    • URL:[Link]

  • 7-Azaindole Scaffold Review

    • Source: Molecules (MDPI).
    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[1][5][6][7][8]

    • URL:[Link]

  • Nortopsentin Analogues (1-Methyl-7-azaindole)

    • Source: Journal of Medicinal Chemistry.[2]

    • Title: Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

[1] Executive Summary & Hazard Profile 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocycle (specifically a 7-azaindole derivative) frequently used as a kinase inhibitor scaffold.[1][2] Unlike g...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Profile

1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocycle (specifically a 7-azaindole derivative) frequently used as a kinase inhibitor scaffold.[1][2] Unlike general organic waste, this compound possesses specific amine functionality that dictates its compatibility and disposal path.

Critical Directive: This compound must NEVER be disposed of down the drain. It requires thermal destruction (incineration) via a licensed hazardous waste contractor.

Physicochemical Data for Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Dust hazard; requires particulate containment.
Functional Group Primary Amine (-NH2) + Pyridine RingBasic. Incompatible with strong acids and oxidizers.
Acidity (pKa) ~8–9 (Estimated for conjugate acid)Will protonate in acid; exothermic reaction risk.
RCRA Status Non-Listed (Characteristic Waste)Treat as Toxic and/or Irritant unless tested otherwise.
Solubility DMSO, Methanol, EthanolOrganic waste stream compatible (if non-halogenated).

Waste Characterization & Segregation

Effective disposal begins with segregation. As an amine, this compound presents a risk of rapid exothermic reaction if accidentally mixed with strong acids (e.g., Nitric, Sulfuric) or acyl chlorides in a general waste container.

The "Amine Rule"

In drug discovery workflows, segregate this compound into Basic/Amine-Compatible waste streams.

WasteSegregation Start Waste Generation: 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure Solid / Debris LiquidStream Liquid Waste Stream StateCheck->LiquidStream Dissolved / Mother Liquor SolidAction Pack in Wide-Mouth HDPE Jar (Double Bag) SolidStream->SolidAction SolventCheck Solvent Type? LiquidStream->SolventCheck Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHalogenated No Halogens LiquidAction Segregate from ACIDS Label: 'Basic Organic Waste' Halogenated->LiquidAction NonHalogenated->LiquidAction Destruction Final Disposal: High-Temp Incineration SolidAction->Destruction LiquidAction->Destruction

Figure 1: Decision matrix for segregating azaindole waste streams to prevent incompatibility incidents.

Step-by-Step Disposal Protocols

Protocol A: Pure Solid Substance (Expired or Surplus)

Context: Disposal of original vials or weighed excess powder.

  • Containment: Do not empty the vial. Keep the substance in its original primary container (glass vial/bottle).

  • Secondary Packaging: Place the primary container inside a clear, sealable polyethylene bag (Zip-lock type).

  • Labeling: Apply a hazardous waste tag to the outer bag.

    • Constituents: "1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine" (Do not use abbreviations).[3]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Accumulation: Place in the Solid Hazardous Waste drum in your Satellite Accumulation Area (SAA).

Protocol B: Reaction Mixtures (Liquid Waste)

Context: Mother liquors, HPLC fractions, or reaction byproducts dissolved in solvent.

  • pH Check: Ensure the solution is not acidic. If the reaction involved acids, neutralize to pH 6–9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste container.

    • Why? Adding an acidic solution of this amine to a basic organic waste drum can generate heat and pressure.

  • Solvent Compatibility: Determine if the solvent is Halogenated (DCM) or Non-Halogenated (DMSO, Methanol).

  • Transfer: Pour into the appropriate HDPE waste carboy (e.g., "Non-Halogenated Organic Waste").

  • Log Entry: Immediately record the volume and chemical name on the carboy's accumulation log.

Protocol C: Contaminated Debris

Context: Syringes, gloves, paper towels, and weigh boats.

  • Sharps: Syringes contaminated with the amine must go into a Red Biohazard/Sharps Container designated for chemical incineration.

  • Soft Debris: Gloves and paper towels should be double-bagged in clear plastic trash bags and tagged as "Chemically Contaminated Debris."

    • Note: Do not place these in regular trash.[4]

Emergency Contingency: Spill Response

If a spill occurs, the primary risk is inhalation of dust (solid) or skin absorption (liquid).

SpillResponse Spill Spill Detected Assess 1. Assess Volume & State (Solid vs Liquid) Spill->Assess PPE 2. Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Sweep 3a. Wet Wipe/Scoop (Avoid Dust Generation) SolidSpill->Sweep Absorb 3b. Absorb with Vermiculite or Chem-Pad LiquidSpill->Absorb Clean 4. Clean Surface (Soap & Water) Sweep->Clean Absorb->Clean Dispose 5. Bag All Waste as Hazardous Clean->Dispose

Figure 2: Immediate response workflow for laboratory spills involving 7-azaindole derivatives.

Regulatory & Compliance Notes

This protocol aligns with US EPA RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

  • Waste Coding: While this specific CAS is not P-listed or U-listed, it must be characterized by the generator.

    • Recommended Code: If ignitable solvent is present: D001 . If toxic characteristics are suspected: D003 (Reactivity - precautionary if mixed with strong oxidizers) or general Toxic designation.

  • Satellite Accumulation: Containers must remain closed unless adding waste. Open containers are the #1 OSHA/EPA violation in laboratories.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole parent structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Topic: Personal protective equipment for handling 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Content Type: Operational Safety & Logistics Guide[1][2] Executive Safety Summary Compound Class: 7-Azaindole Derivative / Heter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Content Type: Operational Safety & Logistics Guide[1][2]

Executive Safety Summary

Compound Class: 7-Azaindole Derivative / Heterocyclic Primary Amine CAS Number (Generic/Related): 1202246-86-3 (Verify specific batch CoA) Physical State: Solid (typically off-white to yellow powder)

Critical Hazard Profile (Read-Across Analysis): As a pharmaceutical intermediate structurally related to 7-azaindole and aminopyridines, this compound must be handled as a High-Potency Pharmacological Intermediate . Specific toxicological data is often limited; therefore, the Precautionary Principle dictates it be treated as a potential irritant, sensitizer, and bioactive agent.

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[3]

  • Latent Hazards: Potential for acute toxicity via oral/dermal routes (H302/H312) due to the amino-pyridine moiety.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.[4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation sensitization. Do not rely on standard latex gloves; amines can permeate rapidly.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow side-entry of airborne dusts. Goggles provide a seal against micro-particulates during weighing.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®)Breakthrough Time: Standard nitrile offers <15 min protection against dissolved amines. Double gloving creates a sacrificial layer and visual breach indicator.
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm)Backup: N95 or P100 RespiratorPrimary amines are respiratory sensitizers. If fume hood work is impossible, a fitted respirator is mandatory.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and retain dust. Tyvek repels particulates and prevents "carry-home" contamination.
Operational Protocol: Safe Handling & Stock Preparation

Objective: Solubilize the solid compound into DMSO or Ethanol while maintaining a "Zero-Dust" environment.

The "Closed-Loop" Weighing Method
  • Preparation: Place the analytical balance inside the chemical fume hood or a dedicated powder containment enclosure.

  • Taring: Pre-weigh the receiving vial (with cap) and record the tare weight.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Transfer solid directly into the receiving vial.

  • Sealing: Cap the receiving vial immediately after transfer.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol before removing it from the hood.

Workflow Visualization: Safe Solubilization Logic

SafeHandling Start Start: Solid Compound CheckHood Verify Fume Hood (>100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Weighing Weigh inside Hood (Closed Vials) PPE->Weighing Spill Spill Event? Weighing->Spill Solvent Add Solvent (DMSO/EtOH) via Syringe/Pipette Dissolve Vortex/Sonicate (Cap Tightly Closed) Solvent->Dissolve Stock Stock Solution Prepared Dissolve->Stock Spill->Solvent No Cleanup Absorb with Sand/Chem-Pad Dispose as Haz Waste Spill->Cleanup Yes Cleanup->Stock Restart

Figure 1: Decision logic for the safe solubilization of heterocyclic amines, emphasizing containment and spill contingencies.

Waste Disposal & Deactivation Strategy

Principle: Never dispose of heterocyclic amines down the drain. They are often toxic to aquatic life and can disrupt water treatment microorganisms.

Disposal Streams
Waste TypeClassificationDisposal Container
Solid Waste Hazardous Chemical SolidClear poly-bag, tagged with "Toxic Solid - Heterocyclic Amine".
Liquid Waste Organic Solvent Waste (Basic)HDPE Carboy. Segregate from acids to prevent heat generation.
Sharps Chemically Contaminated SharpsRigid puncture-proof container. Do not recap needles.
Deactivation (Spill Cleanup)

For small powder spills (<500 mg):

  • Cover: Gently cover the spill with a damp paper towel (methanol or water) to prevent dust aerosolization.

  • Collect: Scoop up the damp material and place it in a hazardous waste bag.

  • Wash: Clean the surface with a 10% bleach solution (oxidizes the amine) followed by water. Note: Ensure good ventilation as bleach + amines can theoretically form chloramines, though the risk is low with dilute surface cleaning.

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes .[1][5][6] Hold eyelids open. The amine nature makes this compound potentially corrosive to corneal tissue.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6][7][8] Do not use ethanol for washing skin, as it may increase the permeation of the compound into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 7-Azaindole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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